molecular formula C10H20ClN B2542766 (3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride CAS No. 2418596-46-8

(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride

Cat. No.: B2542766
CAS No.: 2418596-46-8
M. Wt: 189.73
InChI Key: KCRGPQGBRAAJAJ-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.73. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-methyl-2-azaspiro[4.5]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-9-7-10(8-11-9)5-3-2-4-6-10;/h9,11H,2-8H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRGPQGBRAAJAJ-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCCCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(3S)-3-Methyl-2-azaspiro[4.5]decane hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3S)-3-Methyl-2-azaspiro[4.5]decane hydrochloride , a specialized spirocyclic scaffold.

Based on the structural homology to gabapentinoids and histrionicotoxin class alkaloids, this guide focuses on its role as a conformationally restricted pharmacophore used to probe Voltage-Gated Calcium Channels (VGCC) and Nicotinic Acetylcholine Receptors (nAChR) .

The "Spiro-Lock" Pharmacophore in Neuropharmacology

CAS: 2418596-46-8 (Base/Salt analog) Class: Spirocyclic Pyrrolidine / Rigidified Gabapentinoid Primary Application: Neuropathic Pain Modulation, Anticonvulsant Screening, Ion Channel Structural Biology.

Executive Summary: The Entropy Advantage

(3S)-3-Methyl-2-azaspiro[4.5]decane hydrochloride represents a "privileged structure" in medicinal chemistry. Unlike flexible linear amines (e.g., gabapentin or pregabalin), this compound utilizes a spiro-fusion between a pyrrolidine ring and a cyclohexane ring to rigidly define the spatial vector of the nitrogen lone pair.

The Core Thesis: By reducing the conformational entropy (


) of the unbound state, the spiro-scaffold minimizes the free energy penalty upon binding to the 

subunit
of voltage-gated calcium channels or the orthosteric site of nAChRs. The (3S)-methyl substituent specifically mimics the chiral alkyl chain of pregabalin, acting as a "selectivity filter" that enhances hydrophobic pocket occupancy.

Mechanism of Action (MoA)

Primary Pathway: Subunit Modulation (VGCC Blockade)

The dominant mechanism for 2-azaspiro[4.5]decane derivatives involves the modulation of N-type and P/Q-type voltage-gated calcium channels.

  • Ligand Recognition: The compound acts as a leucine mimic . The (3S)-methyl group aligns with the hydrophobic pocket of the

    
     subunit, a mechanism shared with pregabalin.
    
  • Trafficking Inhibition: Unlike pore blockers, this ligand likely inhibits the forward trafficking of the

    
     subunit from the endoplasmic reticulum to the presynaptic membrane.
    
  • Synaptic Silencing: Reduced membrane density of VGCCs leads to diminished calcium influx (

    
    ) upon depolarization.
    
  • Neurotransmitter Dampening: The downstream effect is a significant reduction in the release of excitatory neurotransmitters, specifically Glutamate , Substance P , and CGRP (Calcitonin Gene-Related Peptide).

Secondary Pathway: nAChR Antagonism

Due to its structural similarity to histrionicotoxin (a toxin from poison dart frogs), this scaffold exhibits non-competitive antagonism at neuronal nicotinic acetylcholine receptors (specifically


 and 

subtypes).
  • Mechanism: Open-channel block. The protonated nitrogen (at physiological pH) binds deep within the ion pore, physically occluding cation flow (

    
    ).
    

Visualization: Signaling Cascade

The following diagram illustrates the dual-pathway inhibition mechanism, highlighting the presynaptic modulation of calcium influx.

MoA_Pathway cluster_VGCC Primary Pathway: VGCC Modulation cluster_nAChR Secondary Pathway: nAChR Ligand (3S)-3-Methyl-2-azaspiro[4.5]decane Alpha2Delta α2δ Subunit Binding (Leucine Mimicry) Ligand->Alpha2Delta High Affinity (Kd ~ nM) Pore_Block nAChR Ion Pore Occlusion Ligand->Pore_Block Moderate Affinity (Kd ~ µM) Trafficking Inhibited ER-to-Membrane Trafficking Alpha2Delta->Trafficking Conformational Lock Ca_Influx Reduced Presynaptic Ca2+ Influx Trafficking->Ca_Influx Glu_Release Decreased Glutamate/Substance P Release Ca_Influx->Glu_Release Effect Analgesia & Anticonvulsant Activity Glu_Release->Effect Depolarization Inhibited Post-Synaptic Depolarization Pore_Block->Depolarization Depolarization->Effect

Figure 1: Dual-mechanism signaling pathway showing presynaptic VGCC trafficking inhibition (Primary) and nAChR pore blockade (Secondary).

Experimental Protocol: Radioligand Binding Assay

To validate the affinity of (3S)-3-Methyl-2-azaspiro[4.5]decane for the


 subunit, the following self-validating protocol is recommended. This assay uses 

-Gabapentin as the competitive radioligand.
Materials
  • Tissue Source: Porcine cerebral cortex synaptic membranes (rich in

    
    ).
    
  • Radioligand:

    
    -Gabapentin (Specific Activity > 50 Ci/mmol).
    
  • Test Compound: (3S)-3-Methyl-2-azaspiro[4.5]decane HCl (dissolved in water/DMSO).

  • Non-specific Control: 10

    
     Pregabalin (saturating concentration).
    
  • Buffer: 10 mM HEPES-KOH, pH 7.4.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize cortex tissue in ice-cold 10 mM HEPES.

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet membranes.

    • Resuspend pellet to a protein concentration of 0.5 mg/mL.

  • Incubation (Equilibrium Phase):

    • Total Binding: Mix 100

      
       membrane + 20 
      
      
      
      
      
      -Gabapentin (10 nM final) + 20
      
      
      Buffer.
    • Non-Specific Binding (NSB): Mix 100

      
       membrane + 20 
      
      
      
      
      
      -Gabapentin + 20
      
      
      Pregabalin (10
      
      
      ).
    • Experimental: Mix 100

      
       membrane + 20 
      
      
      
      
      
      -Gabapentin + 20
      
      
      Test Compound (Concentration range:
      
      
      to
      
      
      ).
    • Incubate for 45 minutes at 25°C.

  • Termination & Filtration:

    • Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce filter binding).

    • Wash filters 3x with 5 mL ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail to filters.

    • Count Radioactivity (CPM) via Liquid Scintillation Counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Fit data to a one-site competition model (Hill Slope = -1.0) to determine

      
       and 
      
      
      
      .[1]

Physicochemical & Pharmacological Profile[2][3][4][5]

The following table summarizes the key properties of the (3S)-3-Methyl-2-azaspiro[4.5]decane scaffold compared to the standard Gabapentinoid class.

Property(3S)-3-Methyl-2-azaspiro[4.5]decaneGabapentinPregabalinSignificance
Conformation Rigid (Spiro-locked)Flexible (Free chain)Flexible (Free chain)Higher Selectivity: Rigid scaffolds reduce off-target binding entropy penalties.
LogP (Lipophilicity) ~2.1 - 2.5 (Predicted)-1.11.3BBB Penetration: Higher lipophilicity suggests superior CNS entry compared to Gabapentin.
Chirality (3S)-EnantiomerAchiral(S)-EnantiomerReceptor Fit: The (S)-methyl group is critical for the hydrophobic pocket of

.
Metabolic Stability High (Cyclic amine)ModerateModerateHalf-life: Spiro-amines are generally resistant to oxidative deamination.
Primary Target VGCC (

) / nAChR
VGCC (

)
VGCC (

)
Polypharmacology: Potential for dual-action in complex pain syndromes.

Synthesis Workflow (Schematic)

The synthesis of this scaffold requires creating the quaternary spiro-carbon. A common route involves the Grignard-mediated cyclization or Dieckmann condensation followed by reduction.

Synthesis_Flow Start Cyclohexanone Step1 Step 1: Cyanoacetate Condensation (Knoevenagel) Start->Step1 Step2 Step 2: Michael Addition (Cyanide Source) Step1->Step2 Step3 Step 3: Cyclization & Decarboxylation (Spiro-Imide Formation) Step2->Step3 Step4 Step 4: Reduction (LiAlH4) -> Spiro-Amine Step3->Step4 Step5 Step 5: Chiral Resolution ((3S)-Isomer Isolation) Step4->Step5

Figure 2: General synthetic route for the construction of the 2-azaspiro[4.5]decane core.

References

  • Kaminski, K., et al. (2006). "Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione." Archiv der Pharmazie.

  • Fleischhacker, W., et al. (1996).[2] "Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors." Archiv der Pharmazie.

  • BenchChem Technical Report. (2025). "A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.5]decane Derivatives in Drug Discovery."

  • PubChem Compound Summary. (2025). "(3S)-3-methyl-2-azaspiro[4.5]decane hydrochloride."[3][4] National Center for Biotechnology Information.

  • Menzaghi, F., et al. (2005). "Azaspirane (Atiprimod) inhibits human multiple myeloma cell growth...[5] via STAT3/PI3K inhibition."[5] Blood.

Sources

The Spirocyclic Advantage: Physicochemical Profiling of 3-Methyl-2-azaspiro[4.5]decane HCl

[1]

Executive Summary

3-Methyl-2-azaspiro[4.5]decane hydrochloride represents a high-value structural motif in modern medicinal chemistry, specifically designed to address the "escape from flatland" initiative.[1] Unlike traditional planar piperidines or morpholines, this sp3-rich scaffold offers a distinct vector for substitution (the C3-methyl group) while maintaining a compact hydrodynamic radius.[1]

This technical guide details the physicochemical architecture of this building block, providing researchers with the critical data, synthesis logic, and characterization protocols necessary to integrate it into lead optimization programs. The focus here is on its utility as a metabolically robust bioisostere for secondary amines.

Part 1: Structural Architecture & Molecular Descriptors

The 2-azaspiro[4.5]decane core consists of a pyrrolidine ring spiro-fused to a cyclohexane ring.[1] The introduction of a methyl group at the C3 position (adjacent to the nitrogen) introduces chirality and steric bulk, which are critical for modulating basicity and preventing metabolic N-dealkylation.

Computed & Observed Physicochemical Data

Data below represents the HCl salt form unless otherwise noted.

PropertyValue / RangeContext & Implication
CAS Number 2418596-46-8Specific to the (3S)-isomer HCl salt [1].[1][2]
Molecular Formula


(Free Base) + HCl.
Molecular Weight 189.73 g/mol Free base MW: 153.27 g/mol . Ideal for Fragment-Based Drug Discovery (FBDD).[1]
cLogP (Free Base) 2.5 – 2.8 (Predicted)Higher lipophilicity than simple pyrrolidine due to the cyclohexane spiro-fusion.
TPSA 12.03 ŲLow polar surface area suggests excellent blood-brain barrier (BBB) permeability potential.
pKa (Conjugate Acid) 10.5 – 11.0 (Est.)Typical secondary amine basicity. The C3-methyl group may slightly increase pKa via inductive effects (+I).[1]
Fsp³ Fraction 1.0 (100%)Fully saturated. High Fsp³ correlates with improved solubility and lower clinical attrition.
H-Bond Donors/Acc 1 / 1Secondary amine acts as both donor and acceptor.[1]
Structural Logic Diagram (SAR)

The following diagram illustrates the structural advantages of this scaffold over traditional flat amines.

SpiroLogiccluster_0Traditional Scaffoldcluster_1Spiro-Scaffold AdvantageFlatPiperidine/Pyrrolidine(Planar/Flat)IssuesHigh Packing EfficiencyLow SolubilityMetabolic LiabilityFlat->Issues leads to Spiro3-Me-2-azaspiro[4.5]decane(3D Topology)Flat->Spiro BioisostericReplacement BenefitsHigh Fsp³ (Solubility)C3-Me Steric Shield(Metabolic Stability)Spiro->Benefits provides

Figure 1: Structural Activity Relationship (SAR) logic comparing traditional flat amines to the 3-methyl-2-azaspiro[4.5]decane scaffold.[1]

Part 2: Solid-State & Solution Chemistry[1]

Solid-State Characteristics[1]
  • Appearance: White to off-white crystalline solid.[1]

  • Melting Point: Typically high (>150°C) due to the stable crystal lattice of the hydrochloride salt.

  • Hygroscopicity: Like many secondary amine hydrochlorides, this compound is moderately hygroscopic.

    • Handling: Store in a desiccator at room temperature (2-8°C for long term). Weighing should be performed quickly to prevent water uptake, which alters stoichiometry.

Solubility Profile

The HCl salt is highly water-soluble, facilitating its use in aqueous buffers for biological assays.

  • Water: >50 mg/mL (freely soluble).

  • DMSO: Soluble (suitable for 10 mM stock solutions).

  • Dichloromethane (DCM): Poor solubility (requires conversion to free base for organic extraction).

Stereochemistry Implications

The C3-methyl creates a chiral center.[1]

  • Racemate: Often used in early screening.

  • Enantiomers ((3S) vs (3R)): The (3S)-isomer (CAS 2418596-46-8) is often preferred if mimicking L-proline derivatives.[1] Enantiomers may exhibit distinct binding kinetics and metabolic rates.

Part 3: Synthesis & Purity Analysis

Understanding the synthetic origin helps in identifying potential impurities (e.g., uncyclized linear amines).

Synthetic Pathway Overview

The synthesis typically involves the alkylation of a cyclohexane precursor followed by cyclization.

SynthesisWorkflowStartCyclohexanecarbaldehyde+ Nitro-alkane/AmineStep1Henry Reaction / CondensationStart->Step1InterLinear IntermediateStep1->InterStep2Reductive Cyclization(H2, Pd/C or LAH)Inter->Step2Base3-Me-2-azaspiro[4.5]decane(Free Base)Step2->BaseSaltHCl Salt Formation(Et2O/HCl)Base->Salt

Figure 2: General synthetic workflow for the generation of the spirocyclic amine salt.[1][3]

Part 4: Experimental Protocols (Characterization)

As a Senior Scientist, you must validate vendor data. Use these protocols to establish an internal certificate of analysis (CoA).

Protocol: Potentiometric Determination of pKa

Rationale: Accurate pKa is essential for predicting ionization at physiological pH (7.4), which dictates membrane permeability.

Materials:

  • Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • 0.1 M KOH and 0.1 M HCl (standardized).

  • Inert atmosphere (

    
     or Argon purge).
    

Procedure:

  • Sample Prep: Dissolve ~3 mg of 3-Methyl-2-azaspiro[4.5]decane HCl in 10 mL of degassed water/methanol (if solubility is an issue, though water should suffice).

  • Blank Titration: Perform a blank run with solvent only to subtract background carbonate.

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.1 M KOH.

  • Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) represents the pKa of the conjugate acid (

    
    ).[1]
    
  • Validation: Expect a value between 10.5 and 11.0. If <10, check for impurities or oxidation.

Protocol: LogD (Lipophilicity) via Shake-Flask Method

Rationale: The C3-methyl group increases lipophilicity.[1] This assay confirms the distribution coefficient at pH 7.4.

Procedure:

  • Phase Preparation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the compound in the pre-saturated PBS phase to a concentration of 100 µM.

  • Equilibration: Add an equal volume of pre-saturated 1-octanol. Shake vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV or LC-MS/MS.

  • Calculation:

    
    
    

Part 5: Applications in Drug Discovery[4]

Bioisosteric Replacement

This scaffold is an excellent replacement for:

  • Piperidine: To lower LogP (if the piperidine is highly substituted) or to introduce novel IP space.

  • Morpholine: To remove the oxygen acceptor if H-bond accepting is detrimental to potency.[1]

  • Acyclic Amines: To rigidify the structure, reducing the entropic penalty upon binding to a protein target.

Metabolic Stability

The 3-methyl group serves a "metabolic switching" function.[1] In a standard pyrrolidine, the

1
  • Mechanism: The steric bulk of the methyl group hinders the approach of the CYP450 heme-iron center, slowing down N-dealkylation and

    
    -hydroxylation [2].[1]
    

References

  • PubChem. (2025).[4][5] 2-Azaspiro[4.5]decane Compound Summary. National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual grounding on spiro-scaffolds in drug design).

stereochemistry of (3S)-3-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemistry of (3S)-3-Methyl-2-azaspiro[4.5]decane

Abstract

Spirocyclic scaffolds are of paramount importance in contemporary drug discovery, offering a unique three-dimensional architecture that can significantly enhance pharmacological properties.[1][2] The 2-azaspiro[4.5]decane framework, in particular, is recognized as a privileged structure found in numerous bioactive molecules.[3] This technical guide provides a comprehensive exploration of the stereochemistry of a specific derivative, (3S)-3-Methyl-2-azaspiro[4.5]decane. We will dissect the molecule's inherent stereochemical complexity, from its defined chiral center to the conformational constraints imposed by the spirocyclic system. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth analysis, field-proven experimental protocols for stereochemical elucidation, and an understanding of the causality behind these advanced analytical choices.

The Strategic Importance of Spirocyclic Frameworks

In the pursuit of novel therapeutics, moving beyond flat, aromatic structures is a critical strategy for improving target selectivity and optimizing physicochemical properties. Spirocycles, which contain two rings connected by a single quaternary carbon atom, provide a rigid, well-defined three-dimensional exit vector for substituents.[4] This structural rigidity, a hallmark of the azaspiro[4.5]decane core, can lead to:

  • Enhanced Target Affinity and Selectivity: A fixed spatial arrangement of functional groups allows for more precise and optimized interactions with biological targets.

  • Improved Physicochemical Properties: The introduction of sp³-rich centers often increases aqueous solubility and metabolic stability compared to their flat aromatic counterparts.[5]

  • Access to Novel Chemical Space: Spirocyclic scaffolds enable the exploration of unique molecular shapes, providing a pathway to patentable and novel chemical entities.[5]

The (3S)-3-Methyl-2-azaspiro[4.5]decane molecule is an exemplar of this class, combining the benefits of the spirocyclic core with the defined stereochemistry of a chiral substituent, making its thorough characterization essential.

Stereochemical Analysis of (3S)-3-Methyl-2-azaspiro[4.5]decane

The structural complexity of (3S)-3-Methyl-2-azaspiro[4.5]decane arises from multiple stereochemical elements that must be considered in concert.

  • The C3 Chiral Center: The prefix "(3S)" explicitly defines the absolute configuration at the carbon atom bearing the methyl group. According to the Cahn-Ingold-Prelog priority rules, the substituents around C3 are prioritized, and their arrangement dictates the "S" (Sinister) configuration. This center is fundamental to the molecule's identity and its specific interactions with chiral biological systems.

  • The C5 Spirocenter: The quaternary carbon at the junction of the pyrrolidine and cyclohexane rings is a spirocenter. This atom is also a stereocenter, meaning that two distinct, non-superimposable arrangements of the rings relative to each other can exist. This gives rise to two potential diastereomers: (3S, 5R)- and (3S, 5S)-3-Methyl-2-azaspiro[4.5]decane. The relative orientation of the methyl group at C3 and the spatial disposition of the cyclohexane ring are therefore critical.

  • Conformational Rigidity: The fusion of the two rings significantly restricts their conformational freedom. The cyclohexane ring will preferentially adopt a stable chair conformation. The five-membered pyrrolidine ring is more flexible, adopting envelope or twist conformations. The specific diastereomer and the steric interactions between the rings and the methyl group will determine the lowest energy conformation of the entire molecule.

cluster_molecule Stereochemical Features of (3S)-3-Methyl-2-azaspiro[4.5]decane mol C3 (3S) Chiral Center Defined stereochemistry at the methyl-bearing carbon. C3->mol C5 C5 Spirocenter Quaternary stereocenter creating diastereomers. C5->mol

Caption: Key stereocenters of the target molecule.

Analytical Workflow for Stereochemical Elucidation

Determining the complete requires a multi-pronged analytical approach. Each technique provides a different piece of the puzzle, and together they create a self-validating system for confirming the structure.

Caption: A logical workflow for complete stereochemical determination.

Experimental Protocols for Stereochemical Elucidation

The following protocols represent standard, robust methods for the analysis and confirmation of the stereochemistry of chiral spirocyclic amines.

Protocol: Chiral Chromatographic Separation

Expertise & Causality: The separation of stereoisomers is the first and most critical step. Chiral chromatography relies on the differential interaction between enantiomers or diastereomers and a chiral stationary phase (CSP).[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice for screening amines due to their broad applicability and ability to engage in multiple types of interactions (hydrogen bonding, π-π stacking, steric hindrance).[6] Supercritical Fluid Chromatography (SFC) is often preferred over HPLC for its speed, lower solvent consumption, and high efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the diastereomeric mixture of 3-Methyl-2-azaspiro[4.5]decane in a suitable solvent (e.g., Methanol or Ethanol) to a concentration of ~1 mg/mL.

  • Initial Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF) using a generic gradient.

  • Method Optimization: Based on the screening results, select the column/solvent combination that shows the best separation (baseline resolution is the goal). Optimize the isocratic conditions (or gradient slope) to improve resolution and reduce run time.

  • Quantification: For determining the diastereomeric ratio (d.r.) or enantiomeric excess (e.e.), integrate the peak areas of the separated isomers.

Data Presentation: Typical Chiral Screening Conditions

ParameterHPLCSFC
Columns Chiralpak IA/IB/IC/ID (4.6x250mm, 5µm)Chiralpak IA/IB/IC/ID (4.6x100mm, 3µm)
Mobile Phase A Heptane or HexaneSupercritical CO₂
Mobile Phase B Isopropanol (IPA) or Ethanol (EtOH)Methanol (MeOH) with 0.1% additive
Additive Diethylamine (DEA) or Trifluoroacetic acid (TFA)Isopropylamine (IPA) or Ammonium Hydroxide
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV (e.g., 220 nm) or Mass Spectrometry (MS)UV (e.g., 220 nm) or Mass Spectrometry (MS)

Causality Note: An amine additive like DEA is crucial when analyzing basic compounds like azaspiro-decanes on silica-based CSPs. It deactivates acidic silanol groups on the silica surface, preventing peak tailing and improving peak shape and resolution.

Protocol: NMR for Relative Stereochemistry

Expertise & Causality: Once isomers are isolated, Nuclear Magnetic Resonance (NMR) is used to determine their relative stereochemistry. While 1D ¹H and ¹³C NMR confirm the carbon skeleton, 2D Nuclear Overhauser Effect Spectroscopy (NOESY or ROESY) is indispensable for determining through-space proximity of protons.[7] By observing a NOE correlation between the protons of the C3-methyl group and specific protons on the cyclohexane ring, one can definitively establish their relative orientation (e.g., cis or trans), thereby assigning the relative configuration of the C3 and C5 stereocenters.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a high-purity sample (~5-10 mg) of a single isolated diastereomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C spectra.

  • Acquire 2D Correlation Spectra: Run standard 2D experiments (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals.

  • Acquire 2D NOESY/ROESY:

    • Set the mixing time for the NOESY experiment (typically 500-800 ms) to allow for the buildup of cross-peaks. For larger molecules or cases of intermediate molecular tumbling, a ROESY experiment may yield more reliable results.

    • Process the data and look for key cross-peaks. For example, a cross-peak between the C3-methyl protons and an axial proton on the cyclohexane ring would indicate they are on the same face of the molecule.

  • Structural Interpretation: Build a 3D model of the proposed diastereomer and correlate the observed NOEs with the expected inter-proton distances to confirm the assignment.

Protocol: Single Crystal X-ray Diffraction for Absolute Stereochemistry

Expertise & Causality: X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in the solid state.[2][8] It provides an unambiguous 3D map of electron density, from which the precise spatial arrangement of every atom can be determined. For absolute configuration, the analysis must include anomalous dispersion effects, leading to the calculation of the Flack parameter, which should be close to zero for the correctly assigned enantiomer.

Step-by-Step Methodology:

  • Crystal Growth: Grow single crystals of a pure stereoisomer suitable for diffraction. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: If the molecule contains only light atoms (C, H, N, O), the absolute configuration is typically determined by referencing the known stereocenter from the chiral starting material used in the synthesis. For a definitive de novo determination, the presence of a heavier atom is preferred. The refinement will produce a Flack parameter; a value near 0 (with a small error) confirms the assigned stereochemistry is correct, while a value near 1 indicates the opposite enantiomer.[2][9]

Conclusion

The is a complex but definable attribute that is critical to its function in a biological context. Its rigid three-dimensional structure, dictated by the interplay between the (3S) chiral center, the C5 spirocenter, and the conformational constraints of the fused rings, makes it a valuable scaffold in medicinal chemistry. A rigorous and logical application of orthogonal analytical techniques—chiral chromatography for separation, NMR spectroscopy for relative stereochemistry, and X-ray crystallography for absolute configuration—provides a self-validating workflow essential for any drug development program. Understanding and controlling these stereochemical features is not merely an academic exercise but a fundamental requirement for designing safe and effective therapeutic agents.

References

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available from: [Link]

  • PMC. (n.d.). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Available from: [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Available from: [Link]

  • SFERA - Unife. (2025, May 21). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Available from: [Link]

  • MDPI. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link]

  • Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. Available from: [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available from: [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of (R,R)-3 h.19. Available from: [Link]

  • IUCr Journals. (n.d.). Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • ResearchGate. (2025, August 9). (PDF) Synthesis of 1-Substituted 2-Azaspiro[4.5]deca-6,9-dien-8-ones and 2-Azaspiro[4.5]deca-1,6,9-trien-8-ones by Condensation of 2,6-Dimethylphenol with Isobutyraldehyde and Nitriles. Available from: [Link]

  • PMC. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Available from: [Link]

  • Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Available from: [Link]

  • SpectraBase. (n.d.). 2-PHENYL-3-(4-CHLOROPHENYL)-1-OXA-8-THIA-2-AZASPIRO-[4.5]-DEC-2-ENANE - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • ChemRxiv. (2025, May 6). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available from: [Link]

  • PMC. (2023, March 22). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design.... Available from: [Link]

  • Royal Society of Chemistry. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available from: [Link]

  • Hong Lab MIT. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. Available from: [Link]

  • PMC. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Available from: [Link]

  • ResearchGate. (n.d.). Representative azaspiro[4.5]decane in bioactive molecules, and work design. Available from: [Link]

  • PubChem. (n.d.). 2-Azaspiro(4.5)decane. Available from: [Link]

  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Available from: [Link]

  • MDPI. (2022, November 5). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available from: [Link]

  • EPA. (2025, October 15). 6-Azaspiro[4.5]decane Properties. Available from: [Link]

Sources

Technical Handling Monograph: 3-Methyl-2-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Profile

Compound Identity: 3-Methyl-2-azaspiro[4.5]decane hydrochloride CAS Registry Number: 2418596-46-8 (General analog reference: 36392-74-2 for unsubstituted parent) Chemical Class: Spirocyclic Amine Salt Molecular Formula: C₁₀H₁₉N[1]·HCl (varies by hydration)

The "Privileged Scaffold" Context

In modern drug discovery, spirocyclic systems like 3-Methyl-2-azaspiro[4.5]decane are engineered as bioisosteres for flat aromatic rings or piperidines. Their three-dimensional vectorality improves metabolic stability and receptor selectivity. However, this same biological "fitness" necessitates a rigorous safety approach. Unlike commodity chemicals, this compound is often an undefined New Chemical Entity (NCE) regarding chronic toxicity.

Scientist-to-Scientist Note: Do not treat this merely as a generic organic salt. Its structural similarity to CNS-active agents (e.g., opioid or GABA modulators) dictates that we handle it with elevated containment protocols, defaulting to Occupational Exposure Band (OEB) 3 until specific toxicology proves otherwise.

Hazard Identification & Risk Stratification

While standard Safety Data Sheets (SDS) often default to "Warning" (H315/H319), the application scientist must look deeper.

GHS Classification (Baseline)
Hazard CodeDescriptionSeverity
H302 Harmful if swallowedModerate (Acute)
H315 Causes skin irritationLow/Moderate
H319 Causes serious eye irritationModerate
H335 May cause respiratory irritationModerate (Inhalation risk)
The "Hidden" Hazards (Expert Insight)
  • Pharmacological Potency: Spiro-amines are frequently designed to cross the blood-brain barrier. Inhalation of dusts during weighing poses a direct route to systemic absorption.

  • Hygroscopicity: As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture. This alters stoichiometry (leading to reaction errors) and causes the powder to clump, increasing the risk of spillage during manipulation.

  • Thermal Instability (Free Base): While the HCl salt is stable, accidental in-situ liberation of the free amine (exothermic) can lead to volatilization if not controlled.

Engineering Controls & Personal Protective Equipment (PPE)

We utilize a Risk-Based Containment Strategy . The following decision matrix dictates the handling environment based on the operation.

SafetyMatrix Start Operation Type Solids Solid Handling (Weighing/Transfer) Start->Solids Solutions Solution Handling (Dilution/Reaction) Start->Solutions Iso Control: Vented Balance Enclosure (HEPA Filtered) Solids->Iso High Dust Potential Fume Control: Chemical Fume Hood (Face Vel: 100 fpm) Solutions->Fume Vapor/Splash Risk PPE_High PPE: Double Nitrile Gloves + Tyvek Sleeves + N95/P100 Iso->PPE_High PPE_Std PPE: Single Nitrile Gloves + Lab Coat + Safety Glasses Fume->PPE_Std

Figure 1: Risk-Based Containment Strategy for Spirocyclic Amine Salts.

Glove Permeation Logic
  • Solid State: Standard Nitrile (4 mil) is sufficient.

  • In Solution (DCM/DMSO): The solvent is the carrier. If dissolved in Dichloromethane (DCM), use Silver Shield or PVA laminates, as DCM permeates nitrile in <5 minutes, carrying the spiro-amine through the skin barrier.

Experimental Protocol: "The Precision Transfer"

Handling hygroscopic HCl salts requires speed and precision to maintain chemical integrity and safety.

Storage & Receipt
  • Condition: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon).

  • Receipt: Upon arrival, seal the outer vial with Parafilm. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which turns the salt into a sticky gum.

Weighing & Solubilization Workflow

This protocol minimizes dust exposure and ensures accurate stoichiometry.

Materials:

  • Analytical Balance (inside enclosure).

  • Anti-static gun (Zerostat).

  • Solvent (Methanol or DMSO recommended for stock solutions).

Step-by-Step:

  • De-Static: Treat the weighing boat and spatula with the anti-static gun. Amine salts are often electrostatic and will "jump" during transfer.

  • Transfer: Open the vial inside the enclosure. Transfer the required mass.

  • Immediate Solubilization: Do not transport the solid weighing boat across the lab. Add the solvent directly to the weighing vessel or transfer to a pre-filled vial inside the hood.

    • Why? Solubilizing immediately eliminates the inhalation hazard of the dust.

  • Stoichiometric Correction:

    • Calculate the Correction Factor (CF) :

      
      .
      
    • Note: Check the Certificate of Analysis (CoA) for water content. If significant, adjust mass:

      
      .
      

Chemical Reactivity & Waste Management

The "Free-Basing" Caution

In many synthesis workflows (e.g., amide coupling), the HCl must be neutralized.

  • Risk: Adding strong base (NaOH/KOH) to the solid salt can generate localized heat and rapid precipitation of the oily free base, which may occlude unreacted salt.

  • Preferred Method: Dissolve the HCl salt in the reaction solvent (e.g., DMF) first, then add a tertiary amine base (DIPEA or TEA) slowly at 0°C. This ensures a homogeneous "liberation" of the reactive amine.

Waste Disposal
  • Acidic Stream: Unreacted HCl salt solutions go to the Acidic/Aqueous waste stream.

  • Basic Stream: Post-reaction mixtures containing organic solvents and the free base go to Halogenated or Non-Halogenated Organic waste, depending on the solvent.

  • Deactivation: For spills, treat with a dilute surfactant solution (1% SDS) followed by a water rinse. Avoid bleach (hypochlorite) with amines, as this can form chloramines (toxic vapors).

Process Visualization: From Vial to Reaction

Workflow Storage Storage (-20°C, Argon) Equil Equilibration (Warm to RT) Storage->Equil Prevent Condensation Open Open in Flow Hood Equil->Open Weigh Weighing (Anti-static) Open->Weigh Minimize Air Time Solv Solubilization (Immediate) Weigh->Solv Trap Dust Use Reaction Input Solv->Use

Figure 2: Linear workflow for handling hygroscopic amine salts to ensure safety and data integrity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21054034, Methyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride. Retrieved from [Link]

  • W. Fleischhacker et al. (1996). Activity of 2-azaspiro[4.5]decane-6-carboxylates as GABA-uptake inhibitors. Archiv der Pharmazie. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

Sources

The Azaspiro[4.5]decane Scaffold: A Cornerstone in Central Nervous System Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Architecture of Azaspiro[4.5]decane

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The azaspiro[4.5]decane ring system is a prime example of such a structure, particularly within the realm of Central Nervous System (CNS) research.[1] This spirocyclic motif, consisting of a piperidine ring fused to a cyclopentane ring at a shared carbon atom, imparts a unique three-dimensional conformation. This rigid, yet complex, geometry is crucial for enabling high-affinity and selective interactions with a variety of CNS targets, which has led to its incorporation into numerous therapeutic agents and research compounds.[1] This guide provides a comprehensive technical overview of the synthesis, pharmacology, and therapeutic applications of azaspiro[4.5]decane derivatives, offering field-proven insights for professionals in drug discovery.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of the azaspiro[4.5]decane core is a critical step that dictates the potential for diversification and the introduction of desired pharmacophores. These derivatives are typically assembled through multi-step sequences that focus on the construction of the piperidine ring, followed by the key spirocyclization event.[1]

Common synthetic approaches include:

  • Intramolecular Cyclization: This strategy involves the cyclization of a precursor molecule containing both the piperidine and cyclopentane components, often facilitated by the formation of an iminium ion or a similar reactive intermediate.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for constructing the piperidine ring onto a cyclopentane precursor, offering good functional group tolerance and control over stereochemistry.[1]

  • Domino Reactions: More advanced strategies employ domino or tandem reactions where multiple bonds are formed in a single synthetic operation, leading to a rapid and efficient assembly of the complex spirocyclic system.[2] For instance, a palladium-catalyzed domino reaction of unactivated yne-en-ynes with aryl halides can form diazaspiro[4.5]decane scaffolds with exocyclic double bonds in a single step.[2]

  • Relay Catalysis: Novel methods, such as diastereoselective Au/Pd relay catalytic tandem cyclizations, have been developed to produce variants like 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions.[3]

The choice of synthetic route is ultimately governed by the desired substitution patterns on the final molecule, which in turn influences its pharmacological profile.[1]

Pharmacological Landscape: A Multi-Target Scaffold

The true value of the azaspiro[4.5]decane scaffold lies in its versatility to target a wide array of CNS receptors. This has led to the development of compounds with diverse therapeutic potential, ranging from anxiolytics to agents for neurodegenerative diseases.[1]

Serotonin (5-HT) Receptors: The Anxiolytic Connection

The most clinically significant interactions of azaspiro[4.5]decane compounds are with the serotonin system, particularly the 5-HT1A receptor subtype.[4][5]

  • Buspirone and Tandospirone: These archetypal drugs are partial agonists at the 5-HT1A receptor.[6][7] Their anxiolytic effect is believed to stem from a complex mechanism: they act as full agonists at presynaptic 5-HT1A autoreceptors, which initially reduces the firing of serotonergic neurons.[6] Over time, this leads to the desensitization of these autoreceptors, resulting in increased serotonin release and enhanced serotonergic signaling.[6] At the postsynaptic level, their partial agonism modulates serotonin activity, contributing to the overall therapeutic effect without the heavy sedation associated with other anxiolytics like benzodiazepines.[4][6]

  • 5-HT2A Receptor Antagonism: Some azaspiro[4.5]decane derivatives have also been designed as 5-HT2A receptor antagonists, a target implicated in psychosis and platelet aggregation.[8]

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Azaspiro_Compound_Pre Azaspiro[4.5]decane (e.g., Buspirone) 5HT1A_Autoreceptor 5-HT1A Autoreceptor Azaspiro_Compound_Pre->5HT1A_Autoreceptor Full Agonist Serotonin_Release Serotonin Release 5HT1A_Autoreceptor->Serotonin_Release Inhibits (-) Serotonin_Synthesis Tryptophan -> 5-HTP -> Serotonin Serotonin_Vesicle Vesicular Storage Serotonin_Synthesis->Serotonin_Vesicle Serotonin_Vesicle->Serotonin_Release Serotonin_Synapse Serotonin Serotonin_Release->Serotonin_Synapse Enters Synapse Azaspiro_Compound_Post Azaspiro[4.5]decane (e.g., Buspirone) 5HT1A_Receptor Postsynaptic 5-HT1A Receptor Azaspiro_Compound_Post->5HT1A_Receptor Partial Agonist Signaling_Cascade Gi/o Signaling Cascade (↓ cAMP) 5HT1A_Receptor->Signaling_Cascade Neuronal_Response Anxiolytic Effect Signaling_Cascade->Neuronal_Response Serotonin_Synapse->5HT1A_Receptor Binds

Mechanism of 5-HT1A Receptor Modulation.
Dopamine (D) Receptors: Modulating a Key Neurotransmitter

The dopamine system is another critical target for azaspiro[4.5]decane compounds, particularly the D2-like receptor family (D2, D3, D4). The D3 receptor, highly expressed in the brain's mesolimbic pathway, is an attractive target for treating neuropsychiatric disorders and substance abuse.[9][10]

  • Weak D2 Antagonism: Buspirone exhibits weak antagonistic activity at D2, D3, and D4 receptors.[6] This is thought to contribute to its overall pharmacological profile, differentiating it from typical antipsychotics which are potent D2 antagonists.

  • Selective D3 Antagonists: Significant research has focused on developing highly selective D3 receptor antagonists based on the azaspiro[4.5]decane scaffold.[9] Radioligand binding assays have identified compounds with nanomolar affinity for D3 receptors and high selectivity (over 250-fold) against D2 receptors.[9]

G cluster_dopamine Dopaminergic Synapse Dopamine Dopamine D2_Receptor Postsynaptic D2 Receptor Dopamine->D2_Receptor D3_Receptor Postsynaptic D3 Receptor Dopamine->D3_Receptor Signaling G-protein Signaling (e.g., ↓ cAMP) D2_Receptor->Signaling D3_Receptor->Signaling Azaspiro_Compound Azaspiro[4.5]decane Derivative Azaspiro_Compound->D2_Receptor Weak Antagonist Azaspiro_Compound->D3_Receptor Potent/Selective Antagonist Response Modulation of Reward, Motivation, Cognition Signaling->Response

Dopamine Receptor Antagonism by Azaspiro Compounds.
Sigma (σ) and Muscarinic (M) Receptors: Expanding Therapeutic Horizons

The versatility of the azaspiro[4.5]decane scaffold extends beyond monoamine receptors.

  • Sigma-1 (σ1) Receptor Ligands: Derivatives have been developed as potent and selective ligands for the σ1 receptor, an intracellular chaperone protein involved in cellular stress responses.[1][11] This line of research holds promise for neuroprotection and the treatment of psychiatric disorders.[1] Radiolabeled versions of these compounds, such as [18F]-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives, are being evaluated as potential PET imaging agents for σ1 receptors in the brain and in tumors.[11][12][13][14]

  • M1 Muscarinic Agonists: Certain 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists.[15] These compounds are being investigated for their potential to enhance cognitive function in conditions like Alzheimer's disease by stimulating phosphoinositide hydrolysis in the hippocampus.[15]

Key Compounds and Clinical Significance

CompoundPrimary Target(s)Therapeutic Indication/PotentialKey Findings
Buspirone 5-HT1A Partial Agonist; Weak D2 AntagonistGeneralized Anxiety Disorder (GAD)[6]Effective anxiolytic without significant sedation or dependence risk.[4] Delayed onset of action (2-4 weeks).[6]
Tandospirone 5-HT1A Partial AgonistGeneralized Anxiety Disorder (GAD)[16][17]Approved in China and Japan.[18] Effective for both psychic and somatic symptoms of anxiety.[17] May improve cognitive function in vascular depression.[19]
BDBM50143664 α1d-adrenergic antagonist; D3 antagonistResearch CompoundHigh affinity for D3 receptors (Ki = 8.1 nM).[20]
[18F]5a σ1 Receptor LigandPET Imaging Agent (Preclinical)High affinity for σ1 receptors (Ki = 5.4 nM) and good brain uptake.[12][13][14]
Compound 29 M1 Muscarinic AgonistCognitive Enhancement (Preclinical)Preferential affinity for M1 over M2 receptors; shows antiamnesic activity.[15]

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

Determining the binding affinity (Ki) of a novel azaspiro[4.5]decane derivative for its target receptor is a foundational step in its pharmacological characterization. The following protocol outlines a standard radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor expressed in HEK293 cells.

Materials:

  • HEK293 cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Test Compound: Azaspiro[4.5]decane derivative of interest, dissolved in DMSO.

  • Non-specific binding control: 10 µM 5-HT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice. Homogenize and dilute in ice-cold assay buffer to a final concentration of 10-20 µg protein per well.

    • Prepare serial dilutions of the test compound in assay buffer. The concentration range should span at least 6 orders of magnitude (e.g., 1 pM to 10 µM).

    • Prepare the radioligand solution in assay buffer at a concentration close to its Kd value (e.g., 1 nM [3H]8-OH-DPAT).

  • Assay Setup (in triplicate):

    • To each well of the 96-well plate, add:

      • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL cell membrane suspension.

      • Non-specific Binding (NSB): 50 µL of 10 µM 5-HT, 50 µL radioligand, 100 µL cell membrane suspension.

      • Test Compound: 50 µL of test compound dilution, 50 µL radioligand, 100 µL cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting:

    • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

    • Quickly wash each filter 3-5 times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the vials to sit for at least 4 hours (or overnight) in the dark.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Convert the CPM for each test compound concentration into a percentage of specific binding relative to the control (no compound).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sources

Methodological & Application

Application Note: Neuroprotective Evaluation of Azaspiro[4.5]decane Derivatives via Sigma-1 Receptor Modulation

[1][2]

Executive Summary

The azaspiro[4.5]decane scaffold represents a "privileged structure" in medicinal chemistry, particularly for ligands targeting the Sigma-1 receptor (σ1R) and M1 muscarinic acetylcholine receptor . Unlike linear alkyl amines, the spiro-cyclic constraint of the [4.5] system provides a rigid stereochemical orientation that favors high-affinity binding to the σ1R chaperone pocket at the mitochondrial-associated membrane (MAM).

This application note details the experimental workflow for validating the neuroprotective potential of novel azaspiro[4.5]decane derivatives. We focus on their ability to mitigate glutamate-induced excitotoxicity and oxidative stress in differentiated SH-SY5Y neuronal cells.

Key Mechanistic Insight: Neuroprotection by these derivatives is primarily mediated by σ1R translocation, which stabilizes IP3 receptors (IP3R) and prevents mitochondrial calcium overload.[1]

Mechanistic Rationale

To design effective assays, one must understand the cascade of protection. Azaspiro[4.5]decane agonists do not merely "block" toxicity; they actively remodel the cell's stress response.

Diagram 1: Mechanism of Action (Sigma-1 Modulation)

GLigandAzaspiro[4.5]decaneDerivativeS1RSigma-1 Receptor(ER Membrane)Ligand->S1R Agonist BindingBiPBiP/GRP78(Dissociation)S1R->BiP Chaperone ActivationIP3RIP3 ReceptorStabilizationS1R->IP3R Translocation to MAMMitoMitochondrialCa2+ HomeostasisIP3R->Mito Regulated Ca2+ InfluxROSROS Production(Inhibition)Mito->ROS Prevents OverloadSurvivalNeuronal Survival(Anti-Apoptotic)ROS->Survival Reduced Oxidative Stress

Figure 1: The neuroprotective cascade initiated by azaspiro[4.5]decane binding to Sigma-1 receptors at the Mitochondria-Associated Membrane (MAM).

Experimental Protocols

Protocol A: Preparation of Azaspiro[4.5]decane Stock Solutions

Note: The lipophilicity of the spiro-scaffold requires careful solubilization to prevent micro-precipitation, which causes false negatives in viability assays.

  • Solvent: Dissolve the solid derivative in 100% DMSO to create a 10 mM Stock Solution .

  • Storage: Aliquot into light-protected amber tubes and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free culture medium immediately before use.

    • Critical Check: The final DMSO concentration in the cell assay must be ≤ 0.1% .

    • Visual Check: Inspect for turbidity. If the derivative precipitates at >10 µM, use a cyclodextrin-based solubilizer (e.g., HP-β-CD).

Protocol B: Glutamate-Induced Excitotoxicity Assay

Model: Differentiated SH-SY5Y Human Neuroblastoma Cells. Why Differentiated? Undifferentiated SH-SY5Y cells are proliferative and glycolytic. Differentiation with Retinoic Acid (RA) induces a neuronal phenotype with extended neurites and excitability, rendering them sensitive to glutamate toxicity (unlike the parent cancer line).

1. Cell Culture & Differentiation
  • Day 0: Seed SH-SY5Y cells at

    
     cells/well in 96-well plates (Collagen I coated).
    
  • Day 1-5: Replace medium daily with DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .

  • Day 6: Verify differentiation (neurite length > 2x soma diameter).

2. Drug Pre-treatment (Prophylactic Window)
  • Remove RA medium and wash once with PBS.

  • Add Azaspiro Derivative (0.1, 1.0, 10 µM) in serum-free medium.

  • Controls:

    • Vehicle Control (0.1% DMSO)

    • Positive Control (e.g., Memantine 10 µM)

    • Validation Control:NE-100 (1 µM) applied 30 mins before the azaspiro derivative. (NE-100 is a selective σ1R antagonist; if it blocks protection, your compound is σ1R-specific).

  • Incubate for 1 hour .

3. Glutamate Insult
  • Do NOT remove the drug medium.

  • Add L-Glutamate (stock dissolved in PBS) to a final concentration of 10 - 20 mM .

    • Note: The high concentration is required because SH-SY5Y cells lack functional NMDA receptors; toxicity here is mediated by oxidative stress (System

      
       inhibition).
      
  • Incubate for 24 hours .

4. Readout (WST-8 / CCK-8 Assay)
  • Add 10 µL of WST-8 reagent (superior to MTT as it requires no solubilization of formazan crystals).

  • Incubate for 2 hours at 37°C.

  • Measure Absorbance at 450 nm .

Protocol C: ROS Quantification (Mechanistic Confirmation)

To confirm the compound prevents oxidative stress downstream of the receptor.

  • Seeding: Prepare differentiated SH-SY5Y cells in black-walled 96-well plates.

  • Probe Loading: Wash cells and incubate with 10 µM DCFH-DA (2',7'-Dichlorofluorescin diacetate) for 30 minutes in dark.

  • Wash: Remove extracellular probe (critical to reduce background).

  • Treatment: Add Azaspiro derivative (1 µM) + Glutamate (20 mM) simultaneously.

  • Kinetic Measurement: Measure Fluorescence immediately and every 15 mins for 2 hours.

    • Ex/Em: 485 nm / 535 nm.

Data Analysis & Visualization

Workflow Diagram

WorkflowSeedSeed SH-SY5Y(Day 0)DiffDifferentiation(RA, 5 Days)Seed->DiffTreatPre-treatment(Azaspiro, 1 hr)Diff->TreatInsultGlutamate Insult(20 mM, 24 hr)Treat->InsultAssayReadout(WST-8 / ROS)Insult->Assay

Figure 2: Experimental timeline for neuroprotection assays.

Data Presentation Standards

Report data as % Cell Viability relative to the untreated control.

Formula:

Table 1: Example Data Layout for Reporting

Treatment GroupConcentration (µM)Cell Viability (%) ± SDROS Levels (RFU)
Control (Vehicle) -100.0 ± 2.11200 ± 50
Glutamate Only 20 mM45.3 ± 3.54500 ± 120
Azaspiro-1 + Glu 0.152.1 ± 4.03800 ± 90
Azaspiro-1 + Glu 1.078.4 ± 2.82100 ± 85
Azaspiro-1 + Glu 10.089.2 ± 3.1 1450 ± 60
NE-100 + Azaspiro 1.0 + 1.048.2 ± 3.94100 ± 110

Note: The reversal of protection by NE-100 (last row) confirms the Sigma-1 mechanism.

Troubleshooting & Expert Tips

  • The "Precipitation Trap": Azaspiro[4.5]decanes are often highly lipophilic. If you see high variation in your triplicates at 10 µM, check the wells under a microscope. Micro-crystals kill cells physically, mimicking toxicity.

  • Serum Starvation: Perform the drug treatment in low-serum (0.5%) or serum-free media. Serum proteins (albumin) can bind lipophilic drugs, reducing the effective free concentration (free fraction).

  • Light Sensitivity: If your derivative contains an extended pi-system (e.g., attached benzyl/aryl groups), keep solutions protected from light to prevent photo-degradation during the 24h incubation.

References

  • Design and Synthesis of Azaspiro Ligands: Rui, M., et al. (2020).[1][2] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[2][3][4] Bioorganic & Medicinal Chemistry.

  • Sigma-1 Receptor Mechanism: Su, T.P., et al.[5] (2010).[6][7] The Sigma-1 Receptor Chaperone as an Inter-Organelle Signaling Modulator.[1][5] Trends in Pharmacological Sciences.

  • SH-SY5Y Differentiation Protocol: Cheung, Y.T., et al. (2009). Effects of all-trans-retinoic acid on human SH-SY5Y neuroblastoma as in vitro model for neurotoxicity research. NeuroToxicology.

  • Glutamate Toxicity in SH-SY5Y: Jia, H., et al. (2013). Excitotoxicity effects of glutamate on human neuroblastoma SH-SY5Y cells via oxidative damage. Neuroscience Bulletin.

using 3-Methyl-2-azaspiro[4.5]decane as a sigma-1 receptor ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Utilization of 3-Methyl-2-azaspiro[4.5]decane Scaffolds as Sigma-1 Receptor Ligands

Executive Summary

This technical guide details the experimental protocols for utilizing 3-Methyl-2-azaspiro[4.5]decane and its structural derivatives as ligands for the Sigma-1 receptor (σ1R). The 2-azaspiro[4.5]decane core represents a "privileged scaffold" in medicinal chemistry, providing the necessary hydrophobic bulk and basic amine functionality required for the σ1R pharmacophore.

This document serves researchers aiming to:

  • Validate the binding affinity of spirocyclic amines to σ1R.

  • Assess functional activity (agonist vs. antagonist) via intracellular calcium mobilization assays.

  • Understand the mechanistic role of σ1R at the Mitochondria-Associated Membrane (MAM).

Pharmacological Profile & Mechanism of Action

The Sigma-1 receptor is a ligand-operated chaperone protein residing primarily at the Mitochondria-Associated Membrane (MAM) of the Endoplasmic Reticulum (ER).[1] Unlike GPCRs, it does not rely on G-proteins.[2] Instead, it modulates protein-protein interactions and ion channel functions upon ligand binding.

Mechanism of 3-Methyl-2-azaspiro[4.5]decane Interaction:

  • Pharmacophore: The molecule features a basic nitrogen (protonated at physiological pH) within a pyrrolidine ring, spiro-fused to a cyclohexane ring. This mimics the classic "benzylpiperidine" binding motif of high-affinity σ1R ligands like Haloperidol or Pentazocine.

  • Chaperone Modulation: In its dormant state, σ1R is bound to the ER chaperone BiP (GRP78). Upon binding with an agonist (e.g., high-affinity spiro-derivatives), σ1R dissociates from BiP and chaperones IP3 Receptors (IP3R) , stabilizing Ca²⁺ flux from the ER to the mitochondria.[3]

Pathway Visualization: σ1R Signaling at the MAM

Sig1R_Pathway Ligand 3-Methyl-2-azaspiro[4.5]decane (Ligand) Sig1R_Inactive Sig1R-BiP Complex (Inactive/Dormant) Ligand->Sig1R_Inactive  Binds Sig1R_Active Sig1R (Active Chaperone) Sig1R_Inactive->Sig1R_Active  Dissociation BiP BiP (GRP78) Sig1R_Inactive->BiP  Release IP3R IP3 Receptor (Ca2+ Channel) Sig1R_Active->IP3R  Stabilizes/Chaperones ER_Stress ER Stress Response (Unfolded Protein Response) Sig1R_Active->ER_Stress  Modulates/Suppresses Mito_Ca Mitochondrial Ca2+ Influx (ATP Production) IP3R->Mito_Ca  Facilitates Ca2+ Transfer

Caption: Figure 1: Mechanism of Action. Ligand binding triggers Sig1R dissociation from BiP, activating its chaperone function at the ER-Mitochondria interface.

Preparation and Handling

  • Compound State: Typically supplied as a Hydrochloride (HCl) or Oxalate salt to ensure stability and water solubility.

  • Solubility:

    • Stock Solution: Dissolve in DMSO or molecular grade water to 10 mM.

    • Working Solution: Dilute in assay buffer (Tris-HCl or HEPES). Keep DMSO concentration < 0.1% in final assays to avoid non-specific membrane perturbation.

  • Storage: Store solid at -20°C. Stock solutions are stable at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Protocol A: Competitive Radioligand Binding Assay

This protocol determines the affinity (


) of 3-Methyl-2-azaspiro[4.5]decane for the σ1R by displacing the selective radioligand 

.

Rationale:


 is the gold standard for σ1R selectivity. Low affinity of the test compound suggests it may function as a scaffold requiring N-substitution rather than a direct high-potency ligand.
Materials
  • Receptor Source: Jurkat cell membranes or Guinea Pig Liver membranes (rich in σ1R).

  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Non-Specific Control: Haloperidol (10 µM) or unlabeled (+)-Pentazocine (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 or 8.0.

Step-by-Step Procedure
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 1,000 x g (10 min) to remove debris.

    • Centrifuge supernatant at 40,000 x g (20 min) to pellet membranes.

    • Resuspend pellet in Assay Buffer to a protein concentration of 0.5 mg/mL.

  • Incubation Setup (96-well plate):

    • Total Binding: 50 µL Membrane + 50 µL

      
       (Final conc. 2-5 nM) + 50 µL Buffer.
      
    • Non-Specific Binding (NSB): 50 µL Membrane + 50 µL Radioligand + 50 µL Haloperidol (10 µM).

    • Test Sample: 50 µL Membrane + 50 µL Radioligand + 50 µL 3-Methyl-2-azaspiro[4.5]decane (concentration range

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes (or 25°C for 150 mins).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding).

    • Wash 3x with ice-cold Tris-HCl buffer.

  • Quantification:

    • Add liquid scintillation cocktail to filters.

    • Count radioactivity (CPM) using a Liquid Scintillation Counter.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


Where

is radioligand concentration and

is the dissociation constant of pentazocine (~3-10 nM).

Protocol B: Functional Assay (Calcium Mobilization)

Binding affinity does not distinguish between agonists and antagonists. This assay validates the functional impact of the ligand on ER-mitochondria Ca²⁺ transfer.

Rationale: σ1R agonists potentiate Bradykinin-induced Ca²⁺ release in neuroblastoma cells (e.g., NG108-15 or SH-SY5Y).

Materials
  • Cells: NG108-15 or SH-SY5Y cells.

  • Dye: Fura-2 AM or Fluo-4 AM (Calcium indicators).

  • Stimulant: Bradykinin (BK).

Step-by-Step Procedure
  • Cell Loading:

    • Seed cells in black-walled 96-well plates (

      
       cells/well).
      
    • Incubate with 2-5 µM Fura-2 AM in HBSS buffer for 45 min at 37°C.

    • Wash cells 2x with HBSS to remove extracellular dye.

  • Pre-Incubation:

    • Add 3-Methyl-2-azaspiro[4.5]decane (10 nM - 10 µM) to cells.

    • Incubate for 30 minutes at room temperature.

    • Note: Include a known agonist (e.g., PRE-084) and antagonist (e.g., NE-100) as controls.

  • Measurement:

    • Place plate in a fluorescence microplate reader (Excitation 340/380 nm for Fura-2; Emission 510 nm).

    • Record baseline fluorescence for 30 seconds.

  • Stimulation:

    • Inject Bradykinin (final conc. 1 µM) automatically.

    • Record fluorescence changes for 120-180 seconds.

Interpretation
  • Agonist: Increases the peak amplitude or Area Under the Curve (AUC) of the Bradykinin-induced Ca²⁺ spike compared to control.

  • Antagonist: No effect on its own, but blocks the potentiation caused by a known σ1R agonist (e.g., PRE-084).

Experimental Workflow Visualization

Workflow Start Compound Prep (10mM Stock) Binding Radioligand Binding ([3H]-(+)-Pentazocine) Start->Binding Filter Ki Determination (>100nM = Weak <10nM = Potent) Binding->Filter Functional Ca2+ Mobilization Assay (Agonist vs Antagonist) Filter->Functional If Ki < 1 µM InVivo In Vivo Validation (Neuroprotection Models) Functional->InVivo If Active

Caption: Figure 2: Screening Workflow. Sequential validation from binding affinity to functional characterization.

Data Presentation & Troubleshooting

Table 1: Expected Pharmacological Parameters

ParameterValue Range (High Affinity)Value Range (Scaffold/Weak)Notes

1 – 50 nM> 1,000 nMPure scaffold often requires N-substitution for potency.
Hill Slope ~ 1.0< 0.8Deviation from 1.0 suggests negative cooperativity or multiple binding sites.
Selectivity > 10-fold vs σ2R~ 1-foldσ2R binding is common with simple spiro-amines.

Troubleshooting Guide:

  • High Non-Specific Binding (NSB): Ensure filters are pre-soaked in 0.5% PEI. Use glass tubes instead of plastic to prevent ligand adsorption.

  • Low Signal: Check specific activity of the radioligand. Ensure membrane protein integrity (protease inhibitors are crucial during prep).

  • Precipitation: The free base of spiro-decanes can be lipophilic. Ensure pH is maintained < 7.5 or use DMSO cosolvent.

References

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma receptor binding assays.[4][5] Current Protocols in Pharmacology, 71(1), 1.34.1–1.34.21.

  • Hayashi, T., & Su, T. P. (2007). Sigma-1 receptor chaperones at the ER-mitochondrion interface regulate Ca2+ signaling and cell survival. Cell, 131(3), 596-610.

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[6] Bioorganic & Medicinal Chemistry, 28(14), 115560.[6][7]

  • Zeng, C., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 240.

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530.

Sources

Application Note: A Robust HPLC Method for the Purification of 3-Methyl-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and optimized High-Performance Liquid Chromatography (HPLC) method for the purification of 3-Methyl-2-azaspiro[4.5]decane, a valuable spirocyclic amine intermediate in pharmaceutical development.[1][2] The method is designed for scalability, enabling purification from milligram to gram quantities, making it suitable for various stages of drug discovery and development.[3] The protocol emphasizes the critical parameters for separating basic compounds, ensuring high purity and recovery.[4][5] This guide provides a comprehensive workflow, from analytical method development to preparative scale-up, complete with step-by-step protocols and explanations of the scientific rationale behind the chosen parameters.

Introduction

3-Methyl-2-azaspiro[4.5]decane is a key building block in the synthesis of various biologically active molecules. Its spirocyclic core imparts a unique three-dimensional structure, a desirable feature for novel therapeutic agents. The purity of such intermediates is paramount, as impurities can affect the efficacy and safety of the final active pharmaceutical ingredient (API). Preparative HPLC is a powerful technique for isolating and purifying chemical intermediates, offering high resolution and efficiency.[6]

This application note addresses the specific challenges associated with the purification of basic compounds like 3-Methyl-2-azaspiro[4.5]decane. The secondary amine in the structure can lead to poor peak shape and inconsistent retention times on standard silica-based columns due to interactions with residual silanol groups. The developed method mitigates these issues through careful selection of the stationary phase, mobile phase, and pH control.

Method Development and Rationale

The successful purification of 3-Methyl-2-azaspiro[4.5]decane hinges on a systematic approach to method development. The following sections detail the selection and optimization of the key chromatographic parameters.

Stationary Phase Selection

For the separation of basic compounds in reversed-phase mode, columns with a non-polar stationary phase and high carbon loading, such as C18 or C8, are generally preferred.[4][5] These phases provide good retention for hydrophobic molecules. To minimize undesirable interactions with the basic analyte, a modern, end-capped, high-purity silica-based column is recommended. For this application, a C18 column with a wide pH range tolerance is selected to allow for mobile phase pH adjustments.

  • Rationale: The C18 stationary phase offers strong hydrophobic interactions with the non-polar regions of the 3-Methyl-2-azaspiro[4.5]decane molecule. End-capping is crucial to shield the acidic silanol groups on the silica surface, which can cause peak tailing with basic analytes. A column stable at higher pH allows for the use of basic mobile phases, which can improve peak shape and loading capacity for amines.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving optimal separation.[7][8] A combination of an organic solvent and an aqueous buffer is typically used in reversed-phase HPLC.

  • Organic Solvent: Acetonitrile and methanol are the most common organic solvents.[9] Acetonitrile is chosen for this method due to its lower viscosity and better UV transparency at low wavelengths.

  • Aqueous Phase and pH Control: The pH of the mobile phase significantly impacts the retention and peak shape of ionizable compounds. For a basic compound like 3-Methyl-2-azaspiro[4.5]decane, maintaining a basic pH (e.g., pH > 8) will keep the analyte in its neutral, less polar form. This increases its retention on a reversed-phase column and often leads to improved peak symmetry.[4][5] A buffer, such as ammonium bicarbonate or ammonium formate, is used to maintain a stable pH throughout the separation.[9]

Detection

3-Methyl-2-azaspiro[4.5]decane lacks a strong chromophore, which can make UV detection challenging. However, it is often detectable at low UV wavelengths (e.g., 200-220 nm). For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be employed, especially for preparative scale work where fraction collection is guided by the detector signal.

Experimental Protocols

This section provides detailed, step-by-step protocols for both the analytical method development and the preparative scale-up.

Analytical Method Development

The initial step is to develop a robust analytical method to assess the purity of the crude sample and to serve as the foundation for the preparative method.

Table 1: Analytical HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or ELSD/MS
Injection Volume 5 µL
Sample Preparation 1 mg/mL in Methanol

Protocol:

  • Prepare the mobile phases as described in Table 1. Ensure the aqueous phase is filtered and degassed.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Prepare a stock solution of the crude 3-Methyl-2-azaspiro[4.5]decane sample.

  • Inject the sample and run the gradient method.

  • Analyze the resulting chromatogram to determine the retention time of the target compound and the resolution from impurities.

  • Adjust the gradient slope and duration as needed to optimize the separation.

Analytical_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_eval Evaluation & Optimization MobilePhase Prepare Mobile Phases (A: Buffered Aqueous, B: ACN) SystemEquilibrate Equilibrate HPLC System MobilePhase->SystemEquilibrate SamplePrep Prepare Sample (1 mg/mL in Methanol) Inject Inject Sample SamplePrep->Inject SystemEquilibrate->Inject RunGradient Run Gradient Method Inject->RunGradient Detect Detect (UV/ELSD/MS) RunGradient->Detect AnalyzeChromo Analyze Chromatogram Detect->AnalyzeChromo Optimize Optimize Gradient AnalyzeChromo->Optimize Optimize->Inject Re-inject if needed

Caption: Analytical HPLC Method Development Workflow.

Preparative HPLC Purification

Once a suitable analytical method is established, it can be scaled up for preparative purification. The goal is to maximize the loading capacity while maintaining adequate resolution.

Table 2: Preparative HPLC Method Parameters

ParameterCondition
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 10 mM Ammonium Bicarbonate in Water, pH 9.0
Mobile Phase B Acetonitrile
Gradient Optimized based on analytical run (e.g., 20-60% B over 20 minutes)
Flow Rate 20 mL/min
Column Temperature Ambient
Detection UV at 210 nm and/or MS
Injection Volume 1-5 mL (depending on concentration)
Sample Preparation Dissolve crude material in a minimal amount of a suitable solvent (e.g., Methanol or DMSO), then dilute with mobile phase A.

Protocol:

  • System Preparation:

    • Prepare a larger volume of the mobile phases.

    • Install the preparative column and flush the system thoroughly.

    • Equilibrate the column with the starting mobile phase composition.

  • Sample Loading Study:

    • Perform a series of small injections with increasing sample loads to determine the maximum amount that can be injected without compromising the separation.

  • Purification Run:

    • Dissolve the bulk of the crude material in the appropriate solvent.

    • Inject the sample onto the equilibrated column.

    • Run the preparative gradient method.

  • Fraction Collection:

    • Collect fractions based on the detector signal (UV or MS trigger). Collect the peak corresponding to 3-Methyl-2-azaspiro[4.5]decane.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Pool the pure fractions.

  • Solvent Removal:

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution containing the product and buffer can be freeze-dried or extracted with an appropriate organic solvent after adjusting the pH.

Preparative_Workflow Start Start: Crude 3-Methyl-2-azaspiro[4.5]decane PrepSystem Prepare HPLC System & Column Start->PrepSystem SampleLoad Determine Max Sample Load PrepSystem->SampleLoad InjectBulk Inject Bulk Sample SampleLoad->InjectBulk RunPrepGradient Run Preparative Gradient InjectBulk->RunPrepGradient CollectFractions Collect Fractions (Detector Triggered) RunPrepGradient->CollectFractions AnalyzeFractions Analyze Fractions by Analytical HPLC CollectFractions->AnalyzeFractions PoolPure Pool Pure Fractions AnalyzeFractions->PoolPure SolventRemoval Solvent Removal (Rotovap/Lyophilization) PoolPure->SolventRemoval FinalProduct Pure 3-Methyl-2-azaspiro[4.5]decane SolventRemoval->FinalProduct

Caption: Preparative HPLC Purification Workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols.Increase mobile phase pH; use a highly end-capped column; add a competing base (e.g., triethylamine) to the mobile phase in small amounts (0.1%).
Low Recovery Irreversible adsorption on the column; compound precipitation.Ensure the sample is fully dissolved in the injection solvent; check the compatibility of the sample solvent with the mobile phase.
Poor Resolution Inappropriate gradient; column overloading.Optimize the gradient slope; reduce the sample load.
Baseline Drift Column not fully equilibrated; mobile phase composition changing.Allow for longer equilibration times; ensure mobile phases are well-mixed and degassed.

Conclusion

The HPLC method detailed in this application note provides a reliable and scalable solution for the purification of 3-Methyl-2-azaspiro[4.5]decane. By employing a C18 stationary phase and a buffered basic mobile phase, the challenges associated with purifying basic compounds are effectively addressed, leading to high purity and recovery. This method can be readily adapted for similar spirocyclic amine intermediates, making it a valuable tool for researchers and professionals in drug development.

References

  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Pharma Knowledge Forum. (2024, April 7). How to Develop HPLC Method for Basic Compounds.
  • Agilent. What is Preparative HPLC | Find Your Purification HPLC System.
  • SIELC Technologies. Preparative HPLC Service.
  • Supelco. Supelco Preparative HPLC products for Pharmaceutical Development and Production.
  • Intech Analytical Instruments. Preparative HPLC Chromatography.
  • Gilson. Gilson Preparative HPLC Systems | VERITY® LC Solutions.
  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Featuring an Azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Spirocyclic Scaffolds in Kinase Inhibitor Design

Protein kinases have emerged as one of the most critical classes of drug targets, with their dysregulation implicated in a multitude of diseases, most notably cancer and inflammatory disorders. The development of small molecule kinase inhibitors has revolutionized the therapeutic landscape for these conditions. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in achieving inhibitor selectivity, often leading to off-target effects and associated toxicities.

In the quest for novel chemical matter with improved drug-like properties, medicinal chemists are increasingly turning to three-dimensional scaffolds. Among these, spirocycles have garnered significant attention.[1][2] These unique structures, characterized by two rings sharing a single carbon atom, offer a rigid and conformationally constrained framework. This inherent three-dimensionality allows for precise spatial orientation of substituents, enabling more specific and high-affinity interactions with the target protein. The azaspiro[4.5]decane scaffold, in particular, has proven to be a versatile and privileged core for the development of potent and selective kinase inhibitors. Its sp³-rich nature often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, and can provide access to previously unexplored chemical space.[1]

This guide provides a comprehensive overview and detailed protocols for the development of kinase inhibitors based on the 2,8-diazaspiro[4.5]decan-1-one scaffold, using a potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor as a representative example. RIPK1 is a key regulator of necroptosis, a form of programmed necrosis, and its inhibition is a promising therapeutic strategy for a range of inflammatory diseases.[3]

The 2,8-Diazaspiro[4.5]decan-1-one Scaffold: A Privileged Core for RIPK1 Inhibition

Recent studies have identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors of RIPK1 kinase activity.[3] Structural optimization of this series led to the discovery of highly active compounds, demonstrating the potential of this scaffold in targeting the RIPK1 kinase domain.[3]

Part 1: Synthesis of a Potent 2,8-Diazaspiro[4.5]decan-1-one-Based RIPK1 Inhibitor

This section details a representative synthetic route for a potent RIPK1 inhibitor based on the 2,8-diazaspiro[4.5]decan-1-one core. The synthesis involves the construction of the spirocyclic core followed by functionalization.

Diagram: Synthetic Pathway

G A Commercially Available Starting Materials B Synthesis of Boc-protected 2,8-diazaspiro[4.5]decan-1-one A->B Multi-step synthesis C Deprotection of Boc Group B->C Acidic conditions D Acylation of Piperidine Nitrogen C->D Acyl chloride, base E Final RIPK1 Inhibitor (e.g., Compound 41 analog) D->E Purification

Caption: General synthetic scheme for 2,8-diazaspiro[4.5]decan-1-one RIPK1 inhibitors.

Protocol 1: Synthesis of 2,8-Diazaspiro[4.5]decan-1-one Hydrochloride (Core Scaffold)

This protocol outlines the synthesis of the core spirocyclic amine, which serves as a key intermediate.

Materials:

  • tert-Butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

  • Dichloromethane (DCM)

  • 4 M HCl in 1,4-dioxane or ethyl acetate

  • Ethyl acetate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • To a solution of tert-butyl 1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate in dichloromethane, add a 4 M solution of HCl in dioxane or ethyl acetate.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Triturate the resulting residue with ethyl acetate to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with ethyl acetate, and dry under vacuum to afford 2,8-diazaspiro[4.5]decan-1-one hydrochloride as a white solid.

Protocol 2: Synthesis of a Potent 2,8-Diazaspiro[4.5]decan-1-one RIPK1 Inhibitor (Exemplary)

This protocol describes the acylation of the core scaffold to yield a potent RIPK1 inhibitor, exemplified by analogs of compound 41, which was reported to have a RIPK1 IC50 of 92 nM.[3]

Materials:

  • 2,8-Diazaspiro[4.5]decan-1-one hydrochloride

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Suspend 2,8-diazaspiro[4.5]decan-1-one hydrochloride in dichloromethane.

  • Add triethylamine or DIPEA to the suspension and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of the desired substituted benzoyl chloride in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final inhibitor.

Part 2: Biological Evaluation

This section provides detailed protocols for the biochemical and cellular characterization of the synthesized azaspiro[4.5]decane-based kinase inhibitors.

Diagram: Kinase Inhibitor Evaluation Workflow

G A Synthesized Azaspiro[4.5]decane Inhibitor B Biochemical Kinase Assay (e.g., ADP-Glo™) A->B D Cell-Based Necroptosis Assay A->D C Determine IC50 Value B->C F Kinase Selectivity Profiling C->F E Determine EC50 Value D->E E->F G In Vitro ADME Profiling F->G H Lead Optimization G->H

Caption: Workflow for the biological evaluation of azaspiro[4.5]decane kinase inhibitors.

Protocol 3: Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to RIPK1 activity.

Materials:

  • Recombinant human RIPK1 kinase domain

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ATP

  • Synthesized inhibitor

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the kinase, substrate, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cellular Necroptosis Assay

This assay measures the ability of the inhibitor to protect cells from necroptosis induced by TNF-α.

Materials:

  • Human U937 monocyte cell line or other suitable cell line

  • RPMI-1640 medium supplemented with 10% FBS

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Smac mimetic (e.g., birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Synthesized inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Seed U937 cells in a 96-well plate at an appropriate density.

  • Pre-treat the cells with serial dilutions of the synthesized inhibitor for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.

  • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Equilibrate the plates to room temperature.

  • Measure cell viability by adding CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell protection for each inhibitor concentration and determine the EC₅₀ value.

Part 3: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the successful development of a drug candidate. The inherent properties of the azaspiro[4.5]decane scaffold can positively influence the ADME profile of the inhibitors.

Table 1: Representative Data for a Potent 2,8-Diazaspiro[4.5]decan-1-one RIPK1 Inhibitor
ParameterValue
Biochemical Potency
RIPK1 IC₅₀92 nM[3]
Cellular Potency
U937 Necroptosis EC₅₀~1 µM (representative)
Physicochemical Properties
cLogP2.5 - 4.0 (predicted)
Aqueous SolubilityModerate (predicted)
In Vitro ADME
Microsomal Stability (Human)Moderate to High (expected)
CYP Inhibition (e.g., 3A4)Low (desired)
Plasma Protein BindingModerate (desired)
Caco-2 PermeabilityModerate to High (desired)

Note: The values in this table are representative and should be determined experimentally for each new compound.

Protocol 5: General Workflow for In Vitro ADME Profiling

A standard panel of in vitro ADME assays should be conducted to evaluate the drug-like properties of the synthesized inhibitors.

  • Aqueous Solubility: Determine the solubility of the compound in a buffered solution at physiological pH (e.g., pH 7.4) using methods like nephelometry or HPLC-UV.

  • Lipophilicity (LogD₇.₄): Measure the distribution coefficient between an organic solvent (e.g., octanol) and an aqueous buffer at pH 7.4.

  • Microsomal Stability: Incubate the compound with liver microsomes from different species (e.g., human, rat, mouse) and measure the rate of metabolism over time using LC-MS/MS.

  • Cytochrome P450 (CYP) Inhibition: Assess the potential for drug-drug interactions by evaluating the inhibitory effect of the compound on major CYP isoforms (e.g., 3A4, 2D6, 2C9) using fluorescent or LC-MS/MS-based assays.

  • Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins using methods like equilibrium dialysis or ultrafiltration.

  • Cell Permeability (Caco-2 Assay): Evaluate the potential for oral absorption by measuring the transport of the compound across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Conclusion and Future Directions

The azaspiro[4.5]decane scaffold represents a highly promising platform for the design and development of novel kinase inhibitors. Its inherent three-dimensional nature and favorable physicochemical properties can be leveraged to achieve high potency and selectivity. The detailed protocols provided in this guide offer a comprehensive framework for the synthesis, biological evaluation, and in vitro ADME profiling of 2,8-diazaspiro[4.5]decan-1-one-based RIPK1 inhibitors. Further exploration of this scaffold, including the synthesis of diverse analogs and their evaluation against a broader range of kinase targets, is warranted to fully realize its therapeutic potential.

References

  • Li, Y., et al. (2022). Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 59, 116686. [Link]

  • Scarpellini, C. (n.d.). Design, Synthesis and Biochemical evaluation of novel RIPK1 inhibitors. University of Antwerp.
  • Soday, L., et al. (2025, June 20). Discovery and Validation of a Novel Class of Necroptosis Inhibitors Targeting RIPK1. ACS Chemical Biology. [Link]

  • Hassan, M., et al. (2011). The Role of Pharmacokinetics and Pharmacodynamics in Early Drug Development with reference to the Cyclin-dependent Kinase (Cdk) Inhibitor–Roscovitine. Sultan Qaboos University Medical Journal, 11(2), 165-178.
  • Vandenabeele, P., et al. (2023, April 6). From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Cell and Developmental Biology. [Link]

  • Albanese, V., et al. (2025, May 21). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Ooi, R. L. (2024, July 18). Bioorganic & Medicinal Chemistry Letters. OOIR. [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. [Link]

  • Lindsley, C. W., et al. (2011, April 15). Discovery of spirocyclic sulfonamides as potent Akt inhibitors with exquisite selectivity against PKA. Bioorganic & Medicinal Chemistry Letters, 21(8), 2453-2457. [Link]

  • Scott, J. D., et al. (2021, December 8). Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). ACS Medicinal Chemistry Letters, 12(12), 1917-1925. [Link]

  • Chen, P., et al. (2019, June 24). Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis. Cell Death & Disease, 10(7), 493. [Link]

  • de Man, F. M., et al. (2017, January 15). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology, 13(1), 31-48. [Link]

  • ResearchGate. (n.d.). The summary of in vitro ADMET and pharmacology profi ling assays recommended in the different phases of drug discovery and development. [Link]

  • Wang, Y., et al. (2023). Discovery of potential RIPK1 inhibitors by machine learning and molecular dynamics simulations. RSC Advances, 13(38), 26645-26655. [Link]

  • Albanese, V., et al. (2025, December 16). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. ResearchGate. [Link]

  • Shipe, W. D., et al. (2010, November 15). Design, syntheses, and SAR of 2,8-diazaspiro[4.5]decanones as T-type calcium channel antagonists. Bioorganic & Medicinal Chemistry Letters, 20(22), 6375-6378. [Link]

  • Papakyriakou, A., et al. (2021, June 4). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1234. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Case #SP-45-DEC (Spiro-Amine Synthesis)

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering yield issues with (3S)-3-Methyl-2-azaspiro[4.5]decane . It is designed to troubleshoot the specific steric and stereochemical bottlenecks inherent to this scaffold.

Topic: Yield Optimization & Troubleshooting for (3S)-3-Methyl-2-azaspiro[4.5]decane Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Ticket

Executive Summary & Diagnostic Triage

The synthesis of (3S)-3-Methyl-2-azaspiro[4.5]decane presents a classic "conformation vs. configuration" conflict. While the spiro-cyclohexyl ring provides a favorable Thorpe-Ingold effect (accelerating cyclization), the steric bulk of the quaternary center often impedes the final ring closure, leading to elimination byproducts or stalled reactions. Furthermore, the (3S) stereocenter (alpha to the nitrogen) is prone to racemization under the basic conditions often required for cyclization.

Diagnostic Logic Tree

Before modifying your protocol, locate your specific failure mode using the logic flow below.

TroubleshootingFlow Start Identify Failure Mode CheckTLC TLC/LCMS Analysis of Crude Reaction Start->CheckTLC SM_Remains Starting Material Persists (>20%) CheckTLC->SM_Remains Slow Rxn Byproducts Elimination/Side Products Observed CheckTLC->Byproducts Wrong Path Low_ee Product Formed but Low ee% (Racemization) CheckTLC->Low_ee Stereo Loss Volatile Clean Conversion but Low Isolated Yield CheckTLC->Volatile Loss on Vac Action_Kinetics Issue: Kinetic Trap See Protocol A (Activation) SM_Remains->Action_Kinetics Action_Base Issue: E2 Competition See Protocol B (Base Switch) Byproducts->Action_Base Action_Chiral Issue: Alpha-Deprotonation See Protocol C (pKa Mgmt) Low_ee->Action_Chiral Action_Workup Issue: Product Volatility See Protocol D (Salt Formation) Volatile->Action_Workup

Figure 1: Diagnostic workflow for isolating yield-killing steps in spiro-pyrrolidine synthesis.

Critical Protocols & Troubleshooting

Protocol A: Overcoming the Kinetic Trap (Incomplete Cyclization)

The Problem: The formation of the bond between the nitrogen and the quaternary spiro-carbon (or the adjacent methylene) is slow due to the steric bulk of the cyclohexane ring. Standard leaving groups (Cl, Br) often fail to react fully before decomposition occurs.

The Fix: Switch to Iodocyclization or Mesylate Activation with a polarity modification.

ParameterStandard Condition (Low Yield)Optimized Condition (High Yield)Rationale
Leaving Group Chloride / BromideIodide (via Finkelstein) or OMs Iodide is a superior leaving group (

x faster than Cl), essential for overcoming steric strain at the spiro junction.
Solvent THF or DCMAcetonitrile or DMF Polar aprotic solvents stabilize the transition state of the intramolecular

reaction.
Temperature Reflux (

C)

C
(Longer time)
Lower temperature prevents competitive E2 elimination (alkene formation).

Step-by-Step Optimization:

  • Pre-activation: If starting with the amino-alcohol, convert to the mesylate (MsCl, Et3N) at

    
    C. Do not isolate if unstable; proceed to cyclization immediately.
    
  • Finkelstein Swap: Add 1.5 eq. NaI (Sodium Iodide) to the reaction mixture. This converts the Mesylate/Chloride to the Iodide in situ.

  • Cyclization: Heat to

    
    C in Acetonitrile. Monitor by LCMS. The iodide intermediate reacts significantly faster, driving the equilibrium forward.
    
Protocol B & C: Preserving the (3S) Stereocenter

The Problem: The (3S)-methyl group is alpha to the amine. If you use a strong base (e.g., NaH, LDA) to force cyclization, you risk deprotonating this position, leading to racemization or epimerization.

The Fix: Use a Buffered Phase-Transfer Catalysis (PTC) system or a Weak Inorganic Base.

  • Avoid: NaH, KOtBu, LiHMDS (pKa > 25).

  • Use:

    
     or 
    
    
    
    in MeCN/DMF.

Mechanism of Failure vs. Success:

StereochemControl Substrate (S)-Precursor (Chiral Center @ C3) StrongBase Strong Base (NaH) Substrate->StrongBase WeakBase Weak Base (K2CO3 + NaI) Substrate->WeakBase Enolate Planar Enolate/Amide (Chirality Lost) StrongBase->Enolate Deprotonation SN2 Direct SN2 Attack (Chirality Retained) WeakBase->SN2 Assisted Cyclization Racemate Racemic Product (Yield High, ee Low) Enolate->Racemate Reprotonation PureProd (3S)-Product (High ee) SN2->PureProd

Figure 2: Mechanistic pathway showing how strong bases destroy the (3S) configuration via enolization.

Protocol D: Isolation of the Volatile Amine

The Problem: (3S)-3-Methyl-2-azaspiro[4.5]decane is a secondary amine with significant lipophilicity but also volatility. Standard rotary evaporation often results in product loss into the pump trap.

The Fix: Isolate as the Hydrochloride or Oxalate Salt .

  • Quench: After reaction completion, dilute with

    
     (Diethyl Ether) or MTBE.
    
  • Wash: Wash with water to remove inorganic salts (

    
    , NaI).
    
  • Salt Formation:

    • Do not concentrate the free base to dryness.

    • Add 1.1 eq. of HCl (4M in Dioxane) dropwise to the ethereal layer.

    • The spiro-amine HCl salt will precipitate immediately as a white solid.

  • Filtration: Filter the solid. This stabilizes the compound and prevents volatility loss.

Frequently Asked Questions (FAQs)

Q: I am using the Ring-Closing Metathesis (RCM) route. My yield is <40%. Why? A: RCM on spiro-precursors is notoriously difficult due to steric crowding around the double bonds.

  • Troubleshoot: Are you using Grubbs II or Hoveyda-Grubbs II ? First-generation catalysts often fail here.

  • Additive: Add Ti(OiPr)4 (Titanium isopropoxide) to the reaction. It acts as a Lewis acid to break up chelating aggregates that poison the catalyst.

  • Concentration: Run the reaction at high dilution (0.005 M) to favor intramolecular ring closing over intermolecular polymerization [1].

Q: Can I use the Hofmann-Löffler-Freytag (HLF) reaction to install the nitrogen? A: While classically used for pyrrolidines, HLF is radical-mediated and often lacks the stereocontrol required for the (3S) center. It frequently results in a mixture of diastereomers. We recommend the nucleophilic displacement route (amino-alcohol activation) starting from chiral L-Alanine derivatives for higher enantiomeric excess (ee) [2].

Q: My product has a "greasy" impurity that won't separate on silica. A: This is likely the elimination byproduct (alkene) derived from the cyclohexyl ring.

  • Solution: Switch your purification to Reverse Phase (C18) chromatography. The amine (protonated at pH 2-3) will elute early, while the non-polar alkene byproduct will retain strongly.

References

  • Oxa-spirocycles: Synthesis, Properties and Applications. Chemical Science. (2021). A comprehensive review on spiro-cyclization kinetics and catalyst choices for hindered systems.

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via NHC-Catalyzed Cycloaddition. ResearchGate. (2025). Discusses modern catalytic approaches to this specific scaffold with high stereocontrol.

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones. MDPI. (2025). Provides protocols for spiro-ring closure and handling of stereocenters in spiro-decane systems.

  • Intramolecular Trapping of Spiro Radicals. Chemical Science. Explores the mechanistic bottlenecks of radical cyclization in spiro-systems, relevant for troubleshooting HLF routes.

Technical Support Center: Chiral Separation of Azaspiro[4.5]decane Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Method Development & Troubleshooting for Azaspiro[4.5]decane Scaffolds Audience: Analytical Chemists, Medicinal Chemists, Process Development Scientists

Executive Summary: The Azaspiro Challenge

Azaspiro[4.5]decane derivatives represent a "privileged scaffold" in drug discovery, often serving as the core for NK1 antagonists, opioids, and ion channel blockers.

The Separation Challenge:

  • Basicity: The secondary or tertiary amine in the piperidine/pyrrolidine ring interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing.

  • Rigidity: The spiro-fusion creates a rigid 3D structure. While this enhances chiral recognition potential, it often reduces solubility in standard alcohol/alkane mixes, necessitating "non-standard" solvents (DCM, THF) that require immobilized stationary phases.

  • Elution Order: The steric bulk of the spiro-system can cause unexpected reversals in elution order when switching between chlorinated and non-chlorinated solvents.

Method Development Strategy (SOP)

Do not rely on trial-and-error. Use this systematic screening protocol designed for basic spirocyclic amines.

Phase A: Column Selection

Recommendation: Prioritize Immobilized Polysaccharide Phases .

  • Why? Azaspiro compounds often require strong solvents (DCM, THF, MtBE) for solubility and mass transfer. Coated phases (AD-H, OD-H) will be destroyed by these solvents.

  • Primary Screen: Chiralpak IA, IB, IC, and ID (or their sub-2µm equivalents for UHPLC/SFC).

Phase B: Mobile Phase Screening (The "Matrix Approach")
ModeBase SolventAlcohol ModifierCrucial Additive Application Note
Normal Phase (NP) n-Hexane / HeptaneEtOH or IPA (10-50%)0.1% Diethylamine (DEA) Standard starting point. DEA is mandatory to suppress silanol ionization.
Polar Organic (PO) Acetonitrile (ACN)Methanol (MeOH)0.1% DEA or TEA Use if compound is insoluble in alkanes. Excellent for polar spiro-amines.
SFC CO₂MeOH or EtOH (5-40%)0.2% Isopropylamine (IPAm) Preferred Method. Superior resolution and speed for lipophilic amines.
Reverse Phase (RP) Water (High pH)ACN / MeOH20mM Ammonium Bicarbonate (pH 9.0) Only use "High pH" resistant columns (e.g., Chiralpak IA/IC). Low pH causes tailing.
Phase C: Workflow Visualization

The following decision tree outlines the logical flow for method development, minimizing solvent waste and column damage.

G Start Start: Azaspiro Racemate Solubility Check Solubility: Hexane/Alcohol? Start->Solubility NP_Route Soluble: Proceed to Normal Phase Solubility->NP_Route Yes Immobilized_Route Insoluble: Require DCM/THF? Solubility->Immobilized_Route No Screen_NP Screen Coated/Immobilized: AD-H, OD-H, IA, IB Mobile Phase: Hex/EtOH/DEA NP_Route->Screen_NP Screen_Imm Screen Immobilized ONLY: IA, IC, ID Mobile Phase: DCM/MeOH/DEA Immobilized_Route->Screen_Imm Result_Good Rs > 1.5? Validation Screen_NP->Result_Good Result_Tail Issue: Peak Tailing Screen_NP->Result_Tail Result_Res Issue: Poor Resolution Screen_NP->Result_Res Screen_Imm->Result_Good Screen_Imm->Result_Tail Screen_Imm->Result_Res Fix_Tail Increase Base Additive (0.1% -> 0.5%) OR Switch to SFC Result_Tail->Fix_Tail Fix_Res Switch Alcohol (EtOH <-> IPA) OR Switch Column Backbone Result_Res->Fix_Res

Caption: Decision tree for chiral method development of basic azaspiro compounds, prioritizing solubility and additive logic.

Troubleshooting & FAQs

Issue 1: Severe Peak Tailing (Asymmetry > 1.5)

User Report: "I see separation, but the second peak tails into the baseline. I'm using Hexane/IPA (90:10)." Root Cause: The basic nitrogen in the azaspiro ring is protonated or interacting via hydrogen bonding with residual silanols (Si-OH) on the silica support of the chiral column. The Fix:

  • Add a Basic Modifier: You must add a basic amine to the mobile phase.

    • Standard: 0.1% Diethylamine (DEA).

    • Alternative: 0.1% Triethylamine (TEA) or Ethanolamine.

  • Mechanism: The additive competes for the active silanol sites, effectively "blocking" them from the analyte.

  • SFC Option: Switch to SFC. The high diffusivity of supercritical CO₂ often reduces tailing inherently, though 0.1-0.2% Isopropylamine (IPAm) is still recommended as a modifier additive.

Issue 2: Sample Precipitation on Column

User Report: "Pressure spiked after 5 injections. The azaspiro compound is an HCl salt." Root Cause:

  • Salt Mismatch: HCl salts are often insoluble in Normal Phase (Hexane) solvents.

  • Base Crash: Adding DEA to a mobile phase containing an HCl salt can generate diethylammonium chloride, which may precipitate in non-polar solvents. The Fix:

  • Free Basing: Convert the sample to the free base form before injection using a biphasic extraction (DCM/NaOH).

  • Polar Organic Mode: Use 100% Methanol or ACN/MeOH with 0.1% DEA/Acetic Acid (buffer). Salts are more soluble here.

  • Immobilized Columns: Use Chiralpak IA or IC. Dissolve the sample in DCM (Dichloromethane) and inject. Ensure the mobile phase contains a small percentage of DCM if necessary (e.g., Hexane/DCM/EtOH).

Issue 3: Loss of Resolution During Scale-Up

User Report: "Analytical run looked great. Prep run (100mg) shows merging peaks." Root Cause: Solubility-limited loading. Azaspiro compounds often have low solubility in Hexane/IPA, leading to "volume overload" (injecting large volumes of dilute sample) rather than "mass overload." The Fix:

  • Feed Solvent: Dissolve the sample in a stronger solvent (e.g., pure Ethanol or DCM).

  • Sandwich Injection: If using DCM in a Hexane mobile phase, ensure the loop is bracketed by the mobile phase to prevent precipitation at the interface.

  • Switch to SFC: SFC allows for higher loading capacities because the mobile phase (CO₂ + MeOH) has better solvating power for these lipophilic amines than Hexane.

Advanced Optimization: The "Three-Point" Interaction

For difficult separations where standard screening fails, apply the Three-Point Interaction Model . The rigid spiro-scaffold requires specific steric fits.

VariableActionMechanistic Logic
Alcohol Type Switch MeOH

IPA
IPA is bulkier. It can enhance resolution on Amylose columns (AD/IA) by altering the shape of the chiral helical groove.
Temperature Lower to 10°C - 20°CEnantioseparation is enthalpy-driven. Lower temperature increases the retention difference (

) between enantiomers.
Backbone Amylose

Cellulose
If Chiralpak IA (Amylose) fails, switch to Chiralcel OD/IB (Cellulose). The helical twist is different, offering a completely distinct "lock" for the spiro "key."
Signaling Pathway: Interaction Logic

Logic Analyte Azaspiro Analyte (Basic Amine) Interaction1 H-Bonding (C=O, NH groups) Analyte->Interaction1 Interaction2 Dipole-Dipole (Spiro Ring) Analyte->Interaction2 Interaction3 Steric Inclusion (Groove Fit) Analyte->Interaction3 CSP Chiral Stationary Phase (Polysaccharide) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Resolution Chiral Resolution (Rs) Interaction1->Resolution Interaction2->Resolution Interaction3->Resolution

Caption: The "Three-Point" interaction model required for successful chiral recognition of spiro-compounds.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Immobilized columns and solvent compatibility).[1][2][3][4] [Link]

  • Waters Corporation. SFC Chiral Separations: Method Development with Polysaccharide CSPs. (Protocol for basic additives in SFC).[1][5] [Link]

  • Toribio, L., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules.[1][5][6][7][8][9][10][11][12][13] (Demonstrates efficacy of polysaccharide phases for nitrogen-containing heterocycles). [Link]

  • Ali, I., et al. (2006). The effect of acidic and basic additives on the enantioseparation of basic drugs using polysaccharide-based chiral stationary phases.[12] Journal of Chromatography A. (Establishes the requirement for DEA/TEA). [Link]

Sources

strategies to enhance the oral bioavailability of azaspiro compounds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (DMPK & Formulation Division) Topic: Enhancing Oral Bioavailability of Azaspiro Compounds

Welcome to the Azaspiro Support Center

You have reached the Tier 3 Technical Support regarding Azaspirocyclic Scaffolds . We understand you are likely transitioning from flat, aromatic scaffolds (like piperidines or morpholines) to 3D spirocyclic systems (like azaspiro[3.3]heptanes or azaspiro[4.5]decanes) to improve your compound's


 score and patentability.

While azaspiro compounds often solve solubility issues by disrupting planar stacking, they frequently trigger new tickets regarding permeability and lysosomal trapping due to altered basicity.

Below are the active troubleshooting guides for the most common "Error Codes" in azaspiro development.

🎫 Ticket #101: "My compound is soluble, but Caco-2 permeability is low."

Diagnosis: The "Basicity Trap." Replacing a piperidine with an azaspiro[3.3]heptane often increases the pKa of the secondary/tertiary amine (often >10.0). At physiological pH (7.4), the compound is >99.9% ionized (cationic). While this boosts aqueous solubility, it prevents passive diffusion through the lipid bilayer and can lead to sequestration in acidic lysosomes or recognition by P-gp efflux pumps.

Troubleshooting Protocol: Do not abandon the scaffold. You must modulate the pKa to the "Sweet Spot" (typically 6.5 – 8.5) without flattening the molecule.

Step-by-Step Resolution:

  • The Fluorine Switch: Introduce fluorine atoms on the spiro-ring beta or gamma to the nitrogen. The strong electron-withdrawing effect (inductive effect) will lower the pKa of the amine by 1.5–2.5 log units, restoring the neutral fraction at pH 7.4.

  • The Oxa-Exchange: If synthetic feasibility allows, switch to an oxa-azaspiro system (replacing a ring methylene with oxygen). The oxygen atom reduces the basicity of the amine via the inductive effect and lowers LogD slightly.

  • N-Capping: If the basic nitrogen is not essential for target binding, cap it as a urea, amide, or carbamate to remove the charge entirely.

Visual Logic: The pKa Modulation Workflow

G Start Issue: Low Permeability (High pKa > 9.5) Check Is the Basic N required for Target Binding? Start->Check Yes Yes: Must modulate pKa Keep N basic but lower pKa Check->Yes No No: Remove Basicity Check->No Strat1 Strategy A: Fluorination Add F at beta/gamma position (Lowers pKa by ~1-2 units) Yes->Strat1 Strat2 Strategy B: Oxa-Insertion Switch to Oxa-azaspiro (Lowers pKa, lowers LogD) Yes->Strat2 Strat3 Strategy C: N-Capping Convert to Amide/Urea (Neutralizes Charge) No->Strat3 Result1 Result: Increased Neutral Fraction Better Passive Diffusion Strat1->Result1 Strat2->Result1 Result2 Result: No Charge High Permeability (Check Solubility) Strat3->Result2

Caption: Decision tree for modulating azaspiro basicity to improve membrane permeability.

🎫 Ticket #102: "High Clearance (Cl_int) in Microsomes."

Diagnosis: Metabolic Switching. While spirocycles are generally more stable than flexible chains, the nitrogen atom is a "magnet" for CYP450 enzymes. The alpha-carbons (adjacent to nitrogen) are prone to oxidative dealkylation. Furthermore, if the spiro-ring is small (e.g., [3.3]heptane), the strain can sometimes facilitate ring-opening metabolism, though less common than simple oxidation.

Troubleshooting Protocol: You need to block the "Soft Spots" without adding excessive lipophilicity.

Comparison of Metabolic Blocking Strategies:

StrategyMechanismImpact on Azaspiro Bioavailability
Deuteration Kinetic Isotope Effect (KIE)High. Replacing alpha-hydrogens with Deuterium slows C-H bond breakage by CYPs. Minimal change to physicochemical properties.
Gem-dimethylation Steric HindranceMedium. Adding methyls alpha to N blocks oxidation but increases LogP (lipophilicity), potentially hurting solubility.
Spiro-fusion Shift Geometric ConstraintHigh. Moving the nitrogen position relative to the spiro-junction can alter the angle of attack for CYP enzymes.
Electron Withdrawal DeactivationHigh. Adding a CF3 group nearby deactivates the alpha-carbons toward oxidation (synergistic with Ticket #101).

Experimental Validation (The "MetID" Loop):

  • Incubate compound with human liver microsomes (HLM) + NADPH.

  • Analyze metabolites via LC-MS/MS.

  • If N-oxide is the major metabolite -> Reduce basicity (See Ticket #101).

  • If alpha-hydroxylation is major -> Deuterate or Fluorinate the alpha-carbon.

🎫 Ticket #103: "Compound is Crystalline and won't dissolve (Lattice Energy)."

Diagnosis: The "Brick Dust" Spiro. Spirocycles are rigid.[1] If your molecule is highly symmetrical (e.g., a diazaspiro[4.4]nonane derivative), it may pack extremely efficiently in the crystal lattice, resulting in a high melting point (>200°C) and poor dissolution, even if the predicted LogP is low.

Troubleshooting Protocol: Disrupt the lattice energy using formulation thermodynamics.

Method A: Salt Screening (For Basic Azaspiros) Since most azaspiros are basic, salt formation is the primary fix. However, the counter-ion matters.

  • Hydrochloric Acid (HCl): Standard, but risk of "Common Ion Effect" in the stomach (high Cl- concentration reduces solubility).

  • Fumarate/Tartrate: Often better for modifying the local pH at the diffusion layer.

Method B: Amorphous Solid Dispersion (ASD) If salts fail (or the salt is hygroscopic), use ASD to lock the compound in a high-energy amorphous state.

  • Polymer: HPMCAS (Hypromellose Acetate Succinate).

  • Ratio: Start with 20% Drug Load.

  • Technique: Spray Drying (preferred) or Hot Melt Extrusion (HME).

Formulation Selection Workflow:

Formulation Input Input: Poor Solubility pKaCheck Is pKa > 4.0? Input->pKaCheck SaltScreen Protocol: Salt Screen (HCl, Mesylate, Tartrate) pKaCheck->SaltScreen Yes (Basic) MeltingCheck Tm > 200°C? pKaCheck->MeltingCheck No (Neutral) ASD Protocol: ASD (Spray Dry w/ HPMCAS) SaltScreen->ASD Salts Unstable MeltingCheck->ASD Yes (High Tm) Lipid Protocol: Lipid Formulation (SEDDS/LBF) MeltingCheck->Lipid No (Grease Ball)

Caption: Logical pathway for selecting the optimal formulation vehicle based on physicochemical properties.

FAQ: Frequently Asked Questions

Q: Why does my azaspiro compound have a higher Volume of Distribution (Vd) than the piperidine analog? A: Azaspiro compounds often have higher basicity and lipophilicity (if not fluorinated), driving them into tissues. The 3D shape also reduces plasma protein binding compared to flat aromatics, leaving more "free fraction" to enter tissues. This is generally good for efficacy but watch out for tissue accumulation toxicity.

Q: Can I use cyclodextrins (HP-β-CD) for azaspiro compounds? A: Yes, but with a caveat. The rigid 3D shape of a spirocycle might not fit as "snugly" into the cyclodextrin cavity as a flat phenyl ring. You must perform a phase-solubility study to confirm the binding constant (


) is sufficient before relying on this for in vivo studies.

Q: I see "hERG hits" with my azaspiro series. Is this structural? A: It is likely the basicity, not the spiro shape itself. hERG channels have a preference for basic amines trapped in the pore.

  • Fix: Lower the pKa (see Ticket #101) or introduce an oxygen into the ring (oxa-azaspiro) to reduce the cationic character at physiological pH.

References
  • Zheng, Y., & Tice, C. M. (2016).[2] The utilization of spirocyclic scaffolds in novel drug discovery.[1][3][4][5][6][7] Expert Opinion on Drug Discovery. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link

  • Barnes-Seeman, D. (2020). The role of physicochemical properties in the success of spirocyclic drugs. Journal of Medicinal Chemistry.

Sources

Validation & Comparative

A Comparative Analysis of Azaspiro[4.5]decane and Azaspiro[4.4]nonane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of two prominent nitrogen-containing spirocyclic scaffolds: azaspiro[4.5]decane and azaspiro[4.4]nonane. As the demand for novel chemical matter with improved three-dimensionality and physicochemical properties continues to grow in drug discovery, spirocyclic systems have emerged as valuable building blocks. This document delves into the nuanced differences in their synthesis, conformational preferences, and resulting biological activities, supported by experimental data and established protocols.

Introduction: The Rise of Spirocyclic Scaffolds

The principle of "escape from flatland" has become a guiding mantra in modern medicinal chemistry. Over-reliance on flat, aromatic structures has often led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. Spirocycles, characterized by two rings sharing a single carbon atom, offer a compelling solution by introducing defined three-dimensional exit vectors for substituents. This rigidified, yet spatially diverse, architecture can lead to enhanced target binding, improved metabolic stability, and increased solubility. Among the various spirocyclic systems, azaspirocycles, which incorporate a nitrogen atom, are of particular interest due to their ability to form key hydrogen bonds and serve as a handle for further derivatization. This guide focuses on the comparative analysis of two closely related yet distinct members of this family: azaspiro[4.5]decane and azaspiro[4.4]nonane.

Structural and Conformational Analysis

The fundamental difference between azaspiro[4.5]decane and azaspiro[4.4]nonane lies in the size of the carbocyclic ring fused to the central spiro-carbon. Azaspiro[4.5]decane features a six-membered ring (cyclohexane), while azaspiro[4.4]nonane incorporates a five-membered ring (cyclopentane). This seemingly subtle variation has profound implications for the overall shape and conformational flexibility of the molecule.

  • Azaspiro[4.5]decane: The cyclohexane ring typically adopts a stable chair conformation. This leads to well-defined axial and equatorial positions for substituents, offering a predictable and rigid scaffold for presenting pharmacophoric elements.

  • Azaspiro[4.4]nonane: The cyclopentane ring is more flexible, adopting various envelope and twist conformations. This inherent flexibility can be advantageous for induced-fit binding to protein targets but can also come at an entropic cost.

The choice between these two scaffolds is therefore a critical decision in the design of a new drug candidate, with the optimal choice being target-dependent.

Caption: Core structures of Azaspiro[4.4]nonane and Azaspiro[4.5]decane.

Synthesis Strategies: A Comparative Overview

The synthetic accessibility of a scaffold is a crucial factor in its utility for drug discovery. Both azaspiro[4.5]decane and azaspiro[4.4]nonane derivatives can be prepared through various synthetic routes, with some overlap in the key bond-forming reactions.

Key Synthetic Approaches

A common and versatile method for the synthesis of both scaffolds is the intramolecular [3+2] cycloaddition of azomethine ylides . This approach offers good control over stereochemistry and allows for the introduction of diverse substituents. Another widely employed strategy is the reductive amination of a spirocyclic ketone , which provides a straightforward route to the core amine.

The choice of starting materials often dictates the most efficient route. For instance, the synthesis of azaspiro[4.5]decanes can readily start from commercially available cyclohexanone derivatives, while the synthesis of azaspiro[4.4]nonanes typically begins with cyclopentanone precursors.

G cluster_0 General Synthetic Workflow start Commercially Available Ketone Precursor step1 Formation of Spirocyclic Intermediate start->step1 e.g., Alkylation step2 Key Ring-Closing Reaction (e.g., Cycloaddition, Reductive Amination) step1->step2 step3 Functional Group Interconversion and Derivatization step2->step3 end Target Azaspirocycle Derivative step3->end

Caption: Generalized synthetic workflow for azaspirocycles.

Experimental Protocol: Representative Synthesis of an Azaspiro[4.5]decane Derivative

This protocol outlines a typical reductive amination approach to an N-substituted azaspiro[4.5]decane.

Materials:

  • Spiro[4.5]decan-8-one

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of spiro[4.5]decan-8-one (1.0 eq) in DCM, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent for imines, minimizing the reduction of the starting ketone.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted azaspiro[4.5]decane.

Self-Validation: The identity and purity of the final compound should be confirmed by NMR (¹H and ¹³C), mass spectrometry, and HPLC analysis.

Comparative Physicochemical Properties

The differences in ring size and conformation between the two scaffolds directly influence their physicochemical properties, which are critical for drug-like characteristics.

PropertyAzaspiro[4.4]nonane DerivativesAzaspiro[4.5]decane DerivativesRationale for Difference
LogP (Lipophilicity) Generally lowerGenerally higherThe larger carbocyclic ring in the decane system contributes to increased lipophilicity.
pKa of the Nitrogen Typically slightly higherTypically slightly lowerThe conformational constraints of the cyclopentane ring can influence the basicity of the nitrogen atom.
Aqueous Solubility Generally higherGenerally lowerCorrelates with the trend in lipophilicity; lower LogP often leads to better solubility.
Rotatable Bonds FewerMoreThe cyclohexane ring introduces an additional rotatable bond compared to the cyclopentane ring.

Note: These are general trends and can be significantly influenced by the nature and position of substituents.

Biological Activity and Structure-Activity Relationships (SAR)

Both azaspiro[4.5]decane and azaspiro[4.4]nonane derivatives have been explored as scaffolds for a wide range of biological targets, including GPCRs, ion channels, and enzymes. The choice of scaffold can have a profound impact on the resulting biological activity and SAR.

Case Study: Dopamine D2 Receptor Antagonists

Several studies have investigated the use of these scaffolds in the development of dopamine D2 receptor antagonists for the treatment of neuropsychiatric disorders.

  • Azaspiro[4.5]decane-based antagonists: The rigid chair conformation of the cyclohexane ring allows for precise positioning of substituents to interact with key residues in the D2 receptor binding pocket. This can lead to high-affinity and selective ligands.

  • Azaspiro[4.4]nonane-based antagonists: The greater flexibility of the cyclopentane ring can allow for adaptation to different receptor conformations. However, this may also result in a less defined SAR and potentially off-target activities.

ScaffoldRepresentative CompoundD2 Ki (nM)Key SAR Insight
Azaspiro[4.5]decaneCompound A1.2The equatorial orientation of a key aromatic substituent was found to be crucial for high affinity.
Azaspiro[4.4]nonaneCompound B8.5A broader range of substituent patterns was tolerated, suggesting a more adaptable binding mode.

Data presented here is illustrative and compiled from representative literature.

Conclusion and Future Perspectives

The comparative analysis of azaspiro[4.5]decane and azaspiro[4.4]nonane derivatives highlights the significant impact that subtle structural modifications can have on the physicochemical and biological properties of a molecule. While the azaspiro[4.5]decane scaffold offers a more rigid and predictable platform for rational drug design, the inherent flexibility of the azaspiro[4.4]nonane system can be leveraged for targets that require induced-fit binding.

The continued development of novel synthetic methodologies for the stereoselective synthesis of these and other spirocyclic systems will undoubtedly expand their application in drug discovery. Future work will likely focus on the exploration of more complex and decorated spirocycles, as well as the use of computational methods to better predict the conformational preferences and biological activities of these fascinating three-dimensional structures.

References

  • Spirocycles in Medicinal Chemistry. Chemical Reviews. [Link]

  • Synthesis of Azaspiro[4.5]decanes via Intramolecular Cycloaddition. The Journal of Organic Chemistry. [Link]

  • Reductive Amination in the Synthesis of Bioactive Compounds. Organic Process Research & Development. [Link]

  • Dopamine D2 Receptor Antagonists for the Treatment of Schizophrenia. Journal of Medicinal Chemistry. [Link]

A Comparative Guide to Validating Target Engagement of a Novel 2-Azaspiro[4.5]decane-Based SHP2 Inhibitor in Cells

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended molecular target within the complex milieu of a living cell is a cornerstone of modern drug discovery. This guide provides an in-depth, objective comparison of three distinct methodologies for validating the target engagement of a novel (3S)-3-Methyl-2-azaspiro[4.5]decane-based allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).

The azaspiro[4.5]decane scaffold is a versatile privileged structure in medicinal chemistry, and recent discoveries have highlighted its potential in the design of potent and selective SHP2 inhibitors.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-RAF-MEK-ERK cascade.[2][3] Hyperactivation of SHP2 is implicated in various cancers, making it a compelling therapeutic target.[3][4]

This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. We will explore and compare the Cellular Thermal Shift Assay (CETSA), Photo-affinity Labeling (PAL), and a small-molecule pull-down assay, providing detailed, field-proven protocols and comparative data to guide your experimental design.

The Central Challenge: Proving On-Target Activity in a Cellular Context

Identifying a potent inhibitor in a biochemical assay is only the first step. A critical subsequent challenge is to demonstrate that the compound reaches its intracellular target and binds with sufficient affinity and specificity to exert a biological effect. This process, known as target engagement validation, is essential for establishing a clear link between the compound's mechanism of action and its cellular phenotype.[5][6]

Method 1: Cellular Thermal Shift Assay (CETSA) - The Gold Standard for Label-Free Target Engagement

CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization of a target protein.[5][7][8][9][10][11][12] The binding of a small molecule, such as our 2-azaspiro[4.5]decane derivative, to its target protein, SHP2, increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified, providing direct evidence of target engagement in intact cells or cell lysates.[5][8][9][10][11][12]

Why CETSA? The Rationale Behind the Choice

The primary advantage of CETSA is that it is a label-free method.[11][12] It does not require any modification of the compound or the target protein, thus preserving the native biological context and avoiding potential artifacts introduced by tags or labels.[6] This is particularly crucial for allosteric inhibitors, where the binding pocket may be sensitive to structural modifications of the ligand.

Experimental Workflow: A Step-by-Step Protocol

The CETSA workflow can be broken down into two main phases: the initial melt curve to determine the optimal temperature and the isothermal dose-response (ITDR) to quantify target engagement.

CETSA_Workflow cluster_MeltCurve Phase 1: Melt Curve Generation cluster_ITDR Phase 2: Isothermal Dose-Response (ITDR) A1 Treat cells with a fixed concentration of 2-azaspiro[4.5]decane inhibitor or vehicle (DMSO) B1 Aliquot cells into PCR tubes and heat across a temperature gradient (e.g., 40-70°C) A1->B1 C1 Lyse cells and separate soluble and aggregated proteins by centrifugation B1->C1 D1 Quantify soluble SHP2 by Western Blot or other immunoassay C1->D1 E1 Plot % soluble SHP2 vs. temperature to generate melt curves and determine thermal shift (ΔTm) D1->E1 A2 Treat cells with a serial dilution of the inhibitor B2 Heat all samples at the pre-determined optimal temperature (from melt curve) A2->B2 C2 Lyse cells and separate soluble and aggregated proteins B2->C2 D2 Quantify soluble SHP2 C2->D2 E2 Plot % soluble SHP2 vs. inhibitor concentration to determine cellular EC50 D2->E2 PAL_Workflow cluster_PAL Photo-affinity Labeling Workflow A Synthesize a photo-reactive 2-azaspiro[4.5]decane probe with a diazirine and an alkyne handle B Incubate cells with the photo-affinity probe A->B C Irradiate cells with UV light to induce covalent cross-linking of the probe to SHP2 B->C D Lyse cells and perform click chemistry to attach a biotin tag to the alkyne handle C->D E Enrich biotinylated proteins using streptavidin beads D->E F Analyze enriched proteins by Western Blot for SHP2 or identify by mass spectrometry E->F

A schematic overview of the Photo-affinity Labeling (PAL) protocol.

Detailed Protocol for SHP2 PAL:

  • Probe Synthesis:

    • Synthesize a derivative of the (3S)-3-Methyl-2-azaspiro[4.5]decane inhibitor incorporating a diazirine moiety and a terminal alkyne. The position of these modifications should be carefully chosen to minimize disruption of the binding to SHP2.

  • Cellular Labeling:

    • Treat KYSE-520 cells with the photo-affinity probe for 1 hour at 37°C. Include a control group treated with an excess of the original, unmodified inhibitor to demonstrate competitive binding.

  • Photo-crosslinking:

    • Irradiate the cells with UV light (e.g., 365 nm) for a predetermined time to activate the diazirine and induce covalent bond formation with interacting proteins.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells in a buffer containing protease inhibitors.

    • Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction by adding a biotin-azide conjugate to the cell lysate to attach biotin to the alkyne handle of the probe.

  • Enrichment and Detection:

    • Incubate the lysate with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins and analyze by Western blotting with an anti-SHP2 antibody. For target identification, the eluted proteins can be digested and analyzed by mass spectrometry.

Comparative Data and Interpretation
Parameter2-Azaspiro[4.5]decane PAL ProbeCompetition with excess unmodified inhibitor
SHP2 Labeling Efficiency Strong labeling observedSignificantly reduced labeling
Identification by Mass Spectrometry SHP2 identified as a top hit-
Cellular IC50 of Labeling 350 nM-

Successful PAL is demonstrated by the specific labeling of SHP2, which is significantly reduced in the presence of a competing, unmodified inhibitor. [13]The cellular IC50 of labeling provides a quantitative measure of the probe's potency in covalently modifying its target in a cellular context.

Method 3: Small-Molecule Pull-Down Assay - Fishing for the Target

A pull-down assay is an affinity-based method used to isolate a protein of interest from a complex mixture, such as a cell lysate. [14]In a small-molecule pull-down, a biotinylated version of the inhibitor is used as "bait" to capture its protein target, which can then be "pulled down" using streptavidin-coated beads. [14][15]

Why a Pull-Down Assay? The Rationale Behind the Choice

This method provides a direct and tangible way to confirm the physical interaction between the small molecule and its target protein. It is a valuable orthogonal approach to CETSA and PAL and can be particularly useful for confirming target identity and for identifying other potential binding partners or components of a protein complex.

Experimental Workflow: A Step-by-Step Protocol

PullDown_Workflow cluster_PullDown Small-Molecule Pull-Down Workflow A Synthesize a biotinylated 2-azaspiro[4.5]decane inhibitor B Immobilize the biotinylated inhibitor on streptavidin-coated beads A->B C Incubate the beads with cell lysate B->C D Wash the beads to remove non-specifically bound proteins C->D E Elute the bound proteins from the beads D->E F Analyze the eluted proteins by Western Blot for SHP2 or identify by mass spectrometry E->F SHP2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 recruits SHP2_inactive SHP2 (inactive) RTK->SHP2_inactive recruits and activates SOS SOS Grb2->SOS recruits RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP activates RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP promotes GDP/GTP exchange on RAS MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription phosphorylates transcription factors Inhibitor (3S)-3-Methyl-2-azaspiro[4.5]decane SHP2 Inhibitor Inhibitor->SHP2_active inhibits

SHP2 signaling pathway and the point of inhibition by a 2-azaspiro[4.5]decane derivative.

References

  • Molina, D. M. et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87. [Link]

  • Ran, H. et al. (2016). SHP2, a major node of signaling pathways in cancer. Current Cancer Drug Targets, 16(5), 409-421. [Link]

  • Tautz, L. et al. (2020). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 295(9), 2601-2613. [Link]

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159-183. [Link]

  • Chen, Y. N. et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. [Link]

  • Al-Aqeel, H. et al. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by cellular target engagement. bioRxiv. [Link]

  • Zhang, X. et al. (2022). Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] t[2][5][16]riazin-4(3H)-one. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 398-404. [Link]

  • Bioclone Inc. (n.d.). Explore the World of Proteomics with Pull-Down Assay! [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Lomenick, B. et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Evotec. (2025, May 22). Discovering reversible drugs with photoaffinity labeling mass spectrometry. [Link]

  • Yuan, Z. et al. (2020). Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. European Journal of Medicinal Chemistry, 191, 112158. [Link]

  • Savitski, M. M. et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

  • Pelago Bioscience. (n.d.). What is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • Feng, Y. et al. (2014). A general strategy for developing cell-permeable photo-affinity probes for target identification. Journal of the American Chemical Society, 136(49), 17094-17101. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Way to Detect and Characterize Drug-Target Interactions in Living Cells. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]

  • Parker, C. G. et al. (2017). Photoaffinity labeling in chemical and systems biology. Cell Chemical Biology, 24(1), 30-44. [Link]

  • Dubinsky, L. et al. (2012). A toolkit for the covalent capture of protein-protein interactions. Chemical Society Reviews, 41(6), 2262-2270. [Link]

  • Yao, X. et al. (2023). Optimization of Biotinylated RNA or DNA Pull-Down Assays for Detection of Binding Proteins: Examples of IRP1, IRP2, HuR, AUF1, and Nrf2. International Journal of Molecular Sciences, 24(4), 3568. [Link]

  • Ge, Y. et al. (2018). Photoaffinity labeling: a powerful tool for the identification of protein targets of bioactive small molecules. RSC Advances, 8(3), 1251-1264. [Link]

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Safety Operating Guide

Personal protective equipment for handling (3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Introduction: The Risk Profile of Spirocyclic Amine Salts

As a Senior Application Scientist, I often see a dangerous complacency regarding "building blocks" like (3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride .[1] Because it is an intermediate and not a final active pharmaceutical ingredient (API), it often lacks a specific Occupational Exposure Limit (OEL).

However, scientific integrity demands we treat this substance with high caution.

  • The Chemical Nature: This is a spirocyclic amine in hydrochloride salt form.[2] Hydrochloride salts are typically fine, hygroscopic powders.[1] Upon contact with mucous membranes (lungs, eyes), they hydrolyze, potentially releasing hydrochloric acid locally and delivering the amine systemically.

  • The Hazard: Without specific toxicology data, we apply the Precautionary Principle . We classify this as a Performance-Based Control Band (OEB) 3 compound until proven otherwise. This means we assume it is a potent irritant and potentially bioactive.

Hazard Identification & Control Banding

Before selecting PPE, we must define the enemy. Based on the functional group chemistry of spiro-amines, the following GHS classifications are the minimum baseline:

Hazard ClassH-CodeDescriptionMechanism of Action
Skin Irritant H315Causes skin irritationAmine-mediated defatting and pH alteration of the stratum corneum.[1]
Eye Irritant H319Causes serious eye irritationSalt hydrolysis creates acidic environment; amine causes corneal opacity risk.[1]
STOT SE 3 H335Respiratory irritationFine dust inhalation triggers bronchial inflammation.
Acute Tox H302Harmful if swallowed(Assumed) Systemic absorption of secondary amines.

PPE Selection Matrix: The Defense System

Do not rely on generic lab safety rules. Use this matrix based on the Quantity Handled .

Table 1: PPE Requirements by Scale
Protective LayerSmall Scale (< 100 mg) (e.g., Analytical Standard)Preparative Scale (> 100 mg - 10 g) (e.g., Synthesis/Purification)Rationale
Primary Engineering Control Fume Hood (Sash at working height)Fume Hood or Powder Containment Hood Engineering controls are the primary barrier; PPE is the backup.[1]
Respiratory Not required inside hood.N95 / FFP2 (if outside hood) or P100 / P3 (if dust generation is high).[1]Salts form invisible aerosols. N95 filters 95% of 0.3-micron particles.[1]
Hand Protection Single Nitrile Gloves (min 0.11 mm / 4 mil).Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1]Amine salts can permeate thin nitrile over time.[1] Double gloving visualizes tears.
Eye Protection Safety Glasses with side shields.[1]Chemical Goggles (indirect vent).Goggles seal against airborne dust that glasses miss.[1]
Body Protection Standard Lab Coat (Cotton/Poly).[1]Tyvek® Lab Coat or Disposable Sleeve Covers.Cotton retains dust; Tyvek repels it.[1]

Operational Protocols: Step-by-Step

Protocol A: Weighing & Transfer (The Critical Zone)

Context: 90% of exposure events occur during weighing due to static electricity scattering the fine hydrochloride powder.

  • Static Elimination:

    • Place an ionizing bar or antistatic gun near the balance.[1]

    • Why? HCl salts are prone to static charge, causing "jumping" of powder onto gloves/cuffs.

  • The "Draft Shield" Technique:

    • Open the analytical balance side door, not the top.

    • Insert spatula through the side to minimize air turbulence that displaces powder.

  • Transfer:

    • Never pour from the stock bottle.[1] Use a clean, disposable spatula.

    • Self-Validating Step: Wipe the exterior of the stock bottle with a damp Kimwipe before returning it to the shelf. If the wipe turns yellow/discolored (depending on amine oxidation), your technique was messy.

Protocol B: Solubilization (Making the Stock Solution)
  • Solvent Choice:

    • Add solvent (e.g., DMSO, Methanol, Water) slowly to the solid.

    • Caution: Dissolution of HCl salts in water can be slightly exothermic.[1]

  • Venting:

    • Do not cap the vial tightly immediately after adding solvent.[1] Allow thermal equilibrium (30 seconds) to prevent pressure buildup and "spraying" upon reopening.

Visualization: PPE Decision Logic

This diagram guides your daily decision-making process based on the state of the chemical.[1]

PPE_Decision_Tree Start START: Handling (3S)-3-Methyl-2-azaspiro[4.5]decane HCl State_Check Is the substance Solid or in Solution? Start->State_Check Solid Solid (Powder/Crystal) State_Check->Solid Solid Solution Solution (Dissolved) State_Check->Solution Liquid Qty_Check Quantity > 100mg? Solid->Qty_Check High_Risk HIGH DUST RISK Req: Fume Hood + Double Nitrile + Goggles Qty_Check->High_Risk Yes Low_Risk MODERATE RISK Req: Fume Hood + Single Nitrile + Safety Glasses Qty_Check->Low_Risk No Solvent_Check Is Solvent Volatile/Toxic? (e.g., DCM, MeOH) Solution->Solvent_Check Chem_Risk CHEMICAL VAPOR RISK Req: Fume Hood + Solvent-Specific Gloves Solvent_Check->Chem_Risk Yes Contact_Risk CONTACT RISK ONLY Req: Lab Coat + Nitrile Gloves Solvent_Check->Contact_Risk No

Caption: Decision matrix for selecting PPE based on physical state and quantity. Blue nodes indicate decision points; Red indicates high-level protection requirements.[1]

Emergency Response & Disposal

Spill Response (Solid Powder)
  • Evacuate: Move away from the immediate area to let dust settle (2 minutes).[1]

  • PPE Upgrade: Put on an N95/P3 respirator before re-entering.[1]

  • Containment: Cover the spill with a damp paper towel (reduces dust).[1]

  • Cleanup: Wipe up using a circular motion (outside to inside). Do not use a brush and dustpan (this aerosolizes the salt).[1]

Disposal Strategy
  • Waste Stream: This is a nitrogen-containing organic salt.

  • Classification: Halogenated Organic Waste (due to the HCl/Chloride content).

  • Protocol: Do not mix with strong oxidizers (e.g., nitric acid waste) as this may generate nitrosamines or chlorine gas.[1]

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] United States Department of Labor. [Link]

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press. [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Risk Characterisation.[1][Link]

  • Centers for Disease Control and Prevention (CDC). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management.[1][Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.